(R)-1-(pyridin-2-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBPNACTHQUIK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (1R)-1-(2-Pyridinyl)-1-propanamine Dihydrochloride
Precision Characterization & Synthetic Methodology[1]
Executive Summary
(1R)-1-(2-Pyridinyl)-1-propanamine dihydrochloride (CAS: 1263198-96-4) is a high-value chiral building block utilized in the synthesis of histamine H1/H3 antagonists, CNS-active pharmaceutical ingredients, and asymmetric catalysis ligands.[1] As a chiral
This guide provides a definitive technical reference for the physicochemical properties, synthetic resolution, and quality control of this compound, designed for application scientists and medicinal chemists.[1]
Physicochemical Characterization
The precise molecular weight and salt stoichiometry are foundational for accurate molar dosing in biological assays and synthetic stoichiometry.
2.1. Identity & Constants
| Parameter | Technical Specification |
| IUPAC Name | (1R)-1-(pyridin-2-yl)propan-1-amine dihydrochloride |
| Common Name | (R)-1-(2-Pyridyl)propylamine 2HCl |
| CAS Number | 1263198-96-4 (Specific Isomer Salt) |
| Molecular Formula | |
| Molecular Weight | 209.12 g/mol |
| Free Base MW | 136.19 g/mol |
| Chiral Center | C1 (R-configuration) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, Methanol, DMSO; Low: DCM, Hexanes |
2.2. Structural Analysis
The molecule consists of a pyridine ring substituted at the 2-position with a propyl amine chain.[1]
-
Basicity: The compound contains two basic nitrogen atoms. The primary amine (
) and the pyridine nitrogen ( ). -
Salt Form: The dihydrochloride form ensures protonation of both sites, significantly enhancing water solubility and shelf-stability compared to the volatile free base.[1]
Synthetic Methodology: Route Selection & Resolution
While asymmetric synthesis via Ellman sulfinamides is possible, the industrial standard for this scaffold often relies on Reductive Amination followed by Classical Resolution . This approach offers robustness and scalability.[2]
3.1. Core Synthetic Workflow
-
Precursor: 1-(2-Pyridinyl)-1-propanone (2-Propionylpyridine).[1]
-
Reductive Amination: Reaction with hydroxylamine or ammonia source followed by reduction (e.g.,
or ) yields the racemate. -
Chiral Resolution: Separation of the (R)-enantiomer using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).[1]
3.2. Experimental Protocol: Classical Resolution (Diastereomeric Crystallization)
Note: This protocol describes the resolution of the free base racemate.
Step 1: Salt Formation
-
Dissolve racemic 1-(2-pyridinyl)-1-propanamine (10 mmol) in hot Ethanol (anhydrous).
-
Add equimolar (10 mmol) L-(+)-Tartaric acid dissolved in hot Ethanol.
-
Reflux for 30 minutes to ensure homogeneity.
Step 2: Crystallization
-
Allow the solution to cool slowly to room temperature (controlled ramp: 1°C/min) to favor the formation of the less soluble diastereomeric salt.
-
Seed with authentic (R)-amine-L-tartrate crystals if available.[1]
-
Filter the precipitate. This is the Diastereomer A .
Step 3: Liberation of Free Base
-
Suspend the salt in water and basify to pH >12 using 2M NaOH.
-
Extract with Dichloromethane (
). -
Dry over
and concentrate.
Step 4: Dihydrochloride Formation
-
Dissolve the (R)-free base in diethyl ether or 1,4-dioxane.[1]
-
Add 4M HCl in dioxane (2.2 equivalents) dropwise at 0°C.
-
Filter the resulting white precipitate ((R)-2HCl salt) and dry under vacuum.
3.3. Process Visualization
Figure 1: Synthetic workflow for the resolution and isolation of the target dihydrochloride salt.
Analytical Quality Control (QC)
Trustworthiness in data is established through rigorous QC. For chiral salts, simple optical rotation is insufficient; Chiral HPLC is mandatory.
4.1. Chiral HPLC Method
To verify the enantiomeric excess (
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: DEA is required to suppress peak tailing of the basic amine.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
4.2. NMR Verification
-
1H NMR (400 MHz, D2O): Expect significant downfield shifts for protons adjacent to the nitrogen due to the dihydrochloride salt form compared to the free base.
-
Key Signal: The chiral proton at C1 (benzylic position) will appear as a triplet or dd around
4.5 - 5.0 ppm.
4.3. QC Logic Tree
Figure 2: Analytical decision matrix for batch release. Chloride content calculation:
Handling & Stability
-
Hygroscopicity: Dihydrochloride salts of small amines are notoriously hygroscopic.
-
Protocol: Weigh only in a desiccated glove box or rapid-weighing environment.[1] Store under Argon at -20°C.
-
-
Racemization Risk: The C1 proton is benzylic and alpha to a pyridine ring. While relatively stable in acid, avoid prolonged exposure to strong bases at high temperatures , which can induce racemization via enolization mechanisms.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1263198-96-4. Retrieved from [Link]
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Tartaric acid resolution protocols).
Sources
Chiral Pyridine Amine Building Blocks: A Technical Guide to "Escaping Flatland"
Topic: Chiral Pyridine Amine Building Blocks for Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The pyridine ring is one of the most privileged scaffolds in FDA-approved drugs, serving as a bioisostere for phenyl rings while offering critical hydrogen-bond acceptor capabilities. However, the historical reliance on planar, achiral pyridine derivatives contributes to the "flatland" problem—poor solubility and lack of specificity. This guide outlines the strategic integration of chiral pyridine amine building blocks. It details the transition from planar aromatics to sp³-rich architectures (Fsp³), providing high-fidelity synthetic protocols for generating
The Strategic Imperative: Why Chiral Pyridine Amines?
Escaping Flatland (The Fsp³ Correlation)
In 2009, Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates directly with improved clinical success rates.[1] Planar molecules (low Fsp³) often suffer from poor aqueous solubility and "brick-dust" crystal packing.
-
Solubility: Chiral centers disrupt planar stacking, lowering lattice energy and enhancing solubility.
-
Selectivity: The 3D vector of a chiral amine allows for precise probing of protein binding pockets, exploiting specific hydrophobic or electrostatic interactions that planar analogs miss.
The Two Classes of Building Blocks
We must distinguish between two distinct chemical spaces derived from pyridines:
| Feature | Class A: | Class B: Chiral Piperidines |
| Structure | Pyridine ring remains aromatic; chirality is exocyclic. | Pyridine ring is fully reduced; chirality is endocyclic. |
| Role | Solubilizing group, basic center (pKa ~9-10). | |
| Primary Synthesis | Ellman Auxiliary, Transaminases. | Asymmetric Hydrogenation (Ir/Rh).[2][3] |
| Key Challenge | Enantioselective addition to electron-deficient ring. | Catalyst poisoning by basic Nitrogen. |
Synthetic Architectures and Decision Matrix
Selecting the correct synthetic route depends on the scale, the specific heterocycle electronics, and the desired final architecture.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for selecting the synthesis method based on structural requirements and scale.
Detailed Methodologies
Method A: The Ellman Sulfinamide Protocol (Discovery Scale)
For medicinal chemistry ("MedChem") typically requiring 10mg to 50g of material, the Ellman Auxiliary (
Mechanism:
-
Condensation: Formation of a chiral
-sulfinyl imine. -
Diastereoselective Addition: Nucleophilic attack (Grignard/Hydride) is directed by the bulky
-butyl group on the sulfur. -
Deprotection: Acidic cleavage yields the chiral amine salt.
Critical Insight: Pyridine aldehydes are electron-deficient, making the condensation fast, but the resulting imines are prone to hydrolysis. The use of Ti(OEt)
Method B: Biocatalytic Transamination (Process Scale)
For scale-up, Transaminases (ATAs) are superior. They catalyze the transfer of an amine from a donor (e.g., isopropylamine) to a pyridine ketone.
-
Advantage: 100% theoretical yield (unlike kinetic resolution) and >99% ee.
-
Reference: The synthesis of Sitagliptin by Merck & Co. revolutionized this field, proving enzymes could handle heterocycles at multi-ton scale.
Method C: Asymmetric Hydrogenation (Chiral Piperidines)
Reducing pyridines to piperidines while setting stereocenters is challenging because the basic nitrogen poisons metal catalysts.
-
Solution: Use of Iridium complexes with chiral phosphine ligands (e.g., Ir/P-Phos) often requires "activating" the pyridine.
-
Activation Strategy: Pre-forming the pyridinium salt (using HCl or Benzyl bromide) or using I
as an additive breaks the aromaticity barrier and prevents catalyst deactivation.
Experimental Protocol: -Chiral Pyridyl Amine Synthesis
Target: (S)-1-(pyridin-3-yl)ethan-1-amine dihydrochloride Method: Ellman Sulfinamide Approach[4]
This protocol is self-validating: if the intermediate imine is not formed quantitatively (monitored by LCMS), the subsequent reduction will fail to yield high diastereomeric excess (de).
Step 1: Condensation (Imine Formation)[5]
-
Reagents: 3-Acetylpyridine (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)
(2.0 eq). -
Solvent: Dry THF (0.5 M concentration).
-
Procedure:
-
Combine ketone and sulfinamide in THF under N
. -
Add Ti(OEt)
dropwise (Exothermic! Control temp). -
Reflux for 16–24 hours.
-
Validation: Aliquot into wet EtOAc/NaHCO
. Organic layer LCMS should show [M+H]+ corresponding to imine. If ketone remains, add more Ti(OEt) .
-
-
Workup: Pour into brine while stirring (forms thick Ti-salts). Dilute with EtOAc. Filter through Celite pad to remove Titanium salts. Concentrate.
Step 2: Diastereoselective Reduction
-
Reagents: Crude Sulfinyl imine, L-Selectride (Lithium tri-sec-butylborohydride) or NaBH
.-
Note: L-Selectride (at -78°C) usually gives higher dr (95:5) than NaBH
(80:20) for ketimines.
-
-
Procedure:
-
Cool imine in THF to -78°C.
-
Add L-Selectride (1.2 eq) dropwise. Stir 2h.
-
Validation: TLC should show disappearance of imine.
-
Quench with MeOH. Warm to RT.
-
Step 3: Deprotection (Cleavage)
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl/Dioxane (4 eq). Stir 1h.
-
Precipitate the product by adding Et
O. -
Result: Chiral amine dihydrochloride salt (white solid).
-
Workflow Visualization
Figure 2: Step-by-step workflow for the Ellman auxiliary synthesis of chiral pyridine amines.
Case Study: Industrial Application
Drug: Lenacapavir (Gilead Sciences) Context: Lenacapavir is a first-in-class HIV-1 capsid inhibitor.[5] Chemistry: The synthesis utilizes the Ellman sulfinamide auxiliary to install a chiral amine adjacent to a heteroaromatic system. This choice was driven by the need for absolute stereochemical control during the early discovery and process development phases, validating the scalability of this protocol beyond gram-scale.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Ellman, J. A., et al. (2010).[8] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link
-
Savile, C. K., et al. (2010).[9] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link
-
Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link
-
Gilead Sciences. (2024). Lenacapavir Synthesis and Ellman Reagent Usage. Yale University Ellman Lab Case Studies. Link
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
Methodological & Application
Application Note: Stereoselective Synthesis of (R)-1-(pyridin-2-yl)propan-1-amine
Topic: Synthesis of (R)-1-(pyridin-2-yl)propan-1-amine via Reductive Amination Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Biocatalysis Engineers.
Executive Summary
The synthesis of chiral
We present a Biocatalytic Route (using
Introduction & Strategic Analysis
The Challenge: The "Pyridyl Problem"
Synthesizing 1-(pyridin-2-yl)propan-1-amine via asymmetric reductive amination (ARA) presents unique difficulties compared to phenyl analogs:
-
Catalyst Deactivation: The basic nitrogen atom of the pyridine ring (pK
5.2) acts as a competitive ligand, coordinating to metal centers (Ru, Rh, Ir) and displacing chiral ligands or inhibiting the catalytic cycle. -
Electronic Effects: The electron-deficient nature of the pyridine ring destabilizes the intermediate ketimine, making it prone to hydrolysis rather than reduction.
-
Stereocontrol: The 2-position places the steric bulk of the heterocycle in close proximity to the reaction center, requiring highly tuned chiral pockets.
Strategic Solutions
-
Biocatalysis (Route A): Utilizes (R)-selective
-transaminases.[1] Enzymes are generally immune to the "pyridyl poisoning" effect and offer superior stereocontrol through rigid active site geometry. -
Chemocatalysis (Route B): Utilizes Ruthenium-BINAP complexes with acidic ammonium salts. The acid (e.g., TFA) protonates the pyridine nitrogen, blocking coordination to the metal center and activating the imine for hydrogenation.
Reaction Pathway & Mechanism[2]
The transformation involves the conversion of a prochiral ketone to a chiral amine.[2][3]
Substrate: 1-(pyridin-2-yl)propan-1-one (CAS: 13103-40-7) Target: this compound Mechanism: Asymmetric Reductive Amination (via Imine intermediate)
Figure 1: General reaction scheme for the asymmetric synthesis of the target amine.
Protocol A: Biocatalytic Transamination (Recommended)
This route uses an (R)-selective
Advantages: High ee (>99%), no heavy metals, ambient pressure. Key Enzyme Class: (R)-selective amine transaminases (e.g., from Arthrobacter sp. or Aspergillus variants).
Materials
-
Substrate: 1-(pyridin-2-yl)propan-1-one (50 mM final conc.)
-
Enzyme: (R)-selective
-Transaminase (e.g., ATA-113 equivalent or Codexis ATA-P2-B01). Note: Screen specific (R)-selective kits. -
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).
-
Amine Donor: Isopropylamine (IPA) (1.0 M, used as buffer component).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Co-solvent: DMSO (10-20% v/v) to improve substrate solubility.
Step-by-Step Procedure
-
Buffer Preparation: Prepare a 1.0 M Isopropylamine (IPA) solution. Adjust pH to 7.5 using H
PO . This serves as both the amine donor and the buffer. -
Reaction Mix Assembly:
-
In a glass vial, dissolve 1-(pyridin-2-yl)propan-1-one (67.5 mg, 0.5 mmol) in DMSO (1 mL).
-
Add the PLP cofactor (2.5 mg) to the IPA buffer solution (9 mL).
-
Add the Enzyme powder (20-50 mg, depending on specific activity units) to the buffer.
-
-
Initiation: Add the substrate/DMSO solution to the enzyme/buffer mixture dropwise. Total volume: 10 mL.
-
Incubation:
-
Temperature: 30°C.
-
Agitation: Orbital shaker at 180 rpm.
-
Time: 24 hours. Note: The reaction equilibrium is driven by the volatility of the acetone byproduct. Leave the system slightly open (with a permeable membrane) or use a nitrogen sweep to remove acetone.
-
-
Quenching & Workup:
-
Acidify to pH < 2 with 6M HCl to stop the reaction and protonate the amine product (enhancing water solubility).
-
Extract unreacted ketone with Ethyl Acetate (3 x 5 mL). Discard organic layer (or recycle).
-
Basify the aqueous phase to pH > 12 using 10M NaOH.
-
Extract the target amine with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 10 mL).
-
Dry combined organic layers over Na
SO , filter, and concentrate in vacuo.
-
Validation Criteria
Protocol B: Ru-Catalyzed Asymmetric Reductive Amination
This route is suitable when enzymes are unavailable or for larger scale-up where chemical supply chains are preferred. It utilizes the "Acidic Activation" strategy to prevent catalyst poisoning.
Catalyst System: [Ru(OAc)
Materials
-
Substrate: 1-(pyridin-2-yl)propan-1-one.
-
Catalyst: [Ru(benzene)Cl
] and (S)-BINAP (pre-formed to Ru(OAc) ((S)-BINAP)). -
Ammonia Source: Ammonium Trifluoroacetate (NH
TFA).[5] Critical: Do not use neutral ammonia or NH OAc; the TFA anion is essential. -
Solvent: Methanol (degassed).
-
Hydrogen Source: H
gas (balloon or autoclave).
Step-by-Step Procedure
-
Catalyst Preparation (In-situ):
-
Reaction Assembly:
-
In a stainless steel autoclave, load 1-(pyridin-2-yl)propan-1-one (1.0 equiv).
-
Add Ammonium Trifluoroacetate (5.0 equiv). Excess is required.
-
Add Methanol (concentration 0.1 M relative to ketone).
-
Add the catalyst solution (S/C ratio 100-500).
-
-
Hydrogenation:
-
Seal the autoclave and purge with N
(3 times) and H (3 times). -
Pressurize to 30-50 bar (435-725 psi) H
. -
Heat to 50-60°C .
-
Stir at 500-800 rpm for 12-24 hours.
-
-
Workup:
-
Cool to room temperature and carefully vent H
. -
Concentrate the solvent.
-
Basify with saturated NaHCO
or NaOH (aq). -
Extract with DCM.
-
Purify via column chromatography (DCM/MeOH/NH
) if necessary, though conversion is often quantitative.
-
Analytical Validation
Enantiomeric Excess Determination: Since the product is a primary amine, derivatization is often required for sharp HPLC resolution.
-
Derivatization: React crude amine with acetic anhydride or benzoyl chloride.
-
HPLC Method:
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Data Summary Table:
| Parameter | Biocatalytic Route (Protocol A) | Metal-Catalytic Route (Protocol B) |
| Selectivity (ee) | >99% (Excellent) | 90-96% (Good) |
| Reaction Time | 24 hours | 12-24 hours |
| Pressure | Atmospheric | High Pressure (30-50 bar) |
| Purification | Extraction (often sufficient) | Extraction + Column |
| Scalability | Linear (Volume dependent) | High (Batch reactor) |
| Critical Factor | Enzyme selection ((R)-selective) | Acidic additive (NH |
Mechanistic Insight & Troubleshooting
Why NH TFA?
In Protocol B, the use of Ammonium Trifluoroacetate is non-negotiable. The trifluoroacetic acid component protonates the pyridine nitrogen (
Figure 2: Mechanism of Acidic Activation in Metal Catalysis.
References
-
Biocatalytic Transamination of Pyridyl Ketones
-
Metal-Catalyzed Asymmetric Reductive Amination (Ru-BINAP)
-
Iridium-Catalyzed Routes (Alternative Metal Route)
-
Wang, Y., et al. (2025). "Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines." Chemical Communications.[8]
-
-
General Reductive Amination Reviews
Sources
- 1. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Ellman auxiliary synthesis of chiral pyridine amines protocol
Application Note: High-Fidelity Synthesis of Chiral -Substituted Pyridinyl Amines via the Ellman Auxiliary
Strategic Overview
The synthesis of chiral
-
Catalyst Poisoning: The basic pyridine nitrogen can sequester metal catalysts.
-
Electronic Deactivation: The electron-deficient ring can destabilize imine intermediates.
-
Competitive Chelation: In diastereoselective additions, the pyridine nitrogen can compete with the chiral auxiliary for coordination to the metal center, potentially reversing stereoselectivity.
This guide details a robust protocol using the Ellman Auxiliary (tert-butanesulfinamide) to overcome these hurdles. Unlike catalytic methods that may fail due to N-coordination, this stoichiometric auxiliary approach relies on thermodynamics and chelation control to deliver high Diastereomeric Ratios (DR), typically >95:5.
Mechanistic Insight: The "Pyridine Variable"
To master this synthesis, one must understand the transition state (TS). In standard aryl substrates, the high diastereoselectivity of Grignard additions arises from a six-membered chair-like TS where the Magnesium bridges the imine nitrogen and the sulfinyl oxygen.
The Pyridine Complication: With 2-pyridyl substrates, the pyridine nitrogen is positioned to compete for magnesium coordination.
-
Standard Chelation (A): Mg coordinates to Sulfinyl-O and Imine-N. (Favored in non-coordinating solvents like CH
Cl ). -
Competitive Chelation (B): Mg coordinates to Pyridine-N and Imine-N. (Can occur in coordinating solvents or with specific substitution patterns).
Expert Tip: For 2-substituted pyridines, always verify absolute configuration via X-ray or optical rotation comparison, as the "Standard Ellman Model" can sometimes invert due to this competitive chelation.
Figure 1: Mechanistic divergence in Grignard additions to pyridine-based sulfinyl imines.
Experimental Protocols
Phase 1: Condensation (Imine Formation)
Objective: Formation of the N-sulfinyl ketimine or aldimine.
The Challenge: Pyridyl ketones are sterically hindered and electronically deactivated. Standard dehydration (MgSO
Reagents:
-
Ketone/Aldehyde (1.0 equiv)
-
(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)
-
Ti(OEt)
(2.0 - 2.5 equiv) -
Solvent: Dry THF (0.5 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Mixing: Add the pyridine ketone and tert-butanesulfinamide to the flask. Add dry THF via syringe.
-
Activation: Add Ti(OEt)
dropwise at room temperature. The solution often turns yellow/orange. -
Reflux: Heat to 60–70 °C for 12–24 hours. Monitor by TLC (Imine is usually less polar than sulfinamide) or LCMS.
-
Workup (The "Emulsion Killer" Method):
-
Cool to RT.
-
Crucial Step: Pour the reaction mixture into a beaker containing an equal volume of brine while stirring vigorously. The Ti salts will precipitate as a white/yellow solid.
-
Dilute with EtOAc. Filter the resulting suspension through a pad of Celite .
-
Wash the Celite pad thoroughly with EtOAc.
-
Separate layers, dry organic phase (Na
SO ), and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Sulfinyl imines are hydrolytically unstable on silica; use neutralized silica (1% Et
N) if degradation is observed.
Phase 2: Diastereoselective Grignard Addition
Objective: Creation of the chiral center.
Reagents:
-
Sulfinyl Imine (1.0 equiv)
-
Grignard Reagent (2.0 equiv, e.g., MeMgBr, PhMgBr)
-
Solvent: Anhydrous CH
Cl (DCM) or Toluene.
Step-by-Step:
-
Solvent Choice: Use DCM for maximal diastereoselectivity (favors the closed chair TS). Avoid THF if possible, as it coordinates Mg and promotes the open transition state, lowering DR.[1]
-
Cooling: Cool the imine solution (in DCM) to -78 °C .
-
Addition: Add the Grignard reagent dropwise over 20–30 minutes. Maintain internal temp below -70 °C.
-
Reaction: Stir at -78 °C for 2–4 hours. If conversion is slow, warm slowly to -48 °C. Do not warm to 0 °C prematurely, as selectivity erodes.
-
Quench: Add Saturated NH
Cl solution dropwise at -78 °C. -
Analysis: Determine Diastereomeric Ratio (DR) via crude NMR or HPLC before purification.
-
Purification: Silica gel chromatography. The diastereomers are often separable, allowing for upgrade to >99% de.
Phase 3: Deprotection (Cleavage)
Objective: Removal of the auxiliary to yield the free amine.
Method A: Standard Acidolysis (HCl)
-
Dissolve the sulfinamide in MeOH.
-
Add 4M HCl in Dioxane (2-3 equiv).
-
Stir at RT for 30 mins.
-
Concentrate to obtain the Amine·HCl salt.[1][2]
-
Note: Pyridine nitrogens will also protonate. You may need to free-base using basic resin or NaHCO
workup if the salt is hygroscopic.
-
Method B: Iodine-Mediated (For Acid-Sensitive Substrates)
-
Why? If your substrate contains acid-labile groups (e.g., acetals, Boc groups elsewhere).
-
Protocol: Treat the sulfinamide with I
(0.5 equiv) in THF/H O followed by heating. (See Reference 1.14).
Data & Troubleshooting Guide
Solvent Effects on Selectivity (Model Data)
| Solvent | Lewis Basicity | Transition State Model | Typical DR (Substrate Dependent) |
| CH | Low | Closed Chair (Chelation) | 95:5 to >99:1 |
| Toluene | Low | Closed Chair | 90:10 to 95:5 |
| THF | High | Open (Non-Chelation) | 50:50 to 80:20 |
| Et | Moderate | Mixed | Variable |
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation due to sterics. | Increase Ti(OEt) |
| Titanium Emulsion | Improper workup. | Use the Brine/Celite filtration method described above. Do not use simple water extraction. |
| Low DR in Step 2 | Temperature too high or coordinating solvent. | Ensure -78 °C is maintained. Switch from THF to DCM. |
| "Reversed" Stereochem | Pyridine N-coordination. | Verify absolute config. If reversal occurs, simply switch the auxiliary enantiomer ( |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of chiral pyridine amines.
References
-
Ellman, J. A., et al. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[1] (Detailed review of the auxiliary's utility). Link
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[1] Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines.[3][4] Tetrahedron, 55(29), 8883-8904. Link
-
Zhang, H., et al. (2014). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method.[5][6][7] Chemical Communications, 50, 6259-6262.[5] Link
- Wiedmann, S. H., et al. (2009). Reversal of Diastereoselection in the Addition of Grignard Reagents to Chiral 2-Pyridyl tert-Butyl Sulfinimines.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine [organic-chemistry.org]
- 7. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: (R)-1-(pyridin-2-yl)propan-1-amine in Asymmetric Catalysis
Executive Summary
(R)-1-(pyridin-2-yl)propan-1-amine (CAS: 1263198-96-4, HCl salt) represents a specialized class of chiral N,N-bidentate ligands . While the ethyl analog (1-pyridin-2-yl-ethanamine) is more ubiquitous in early academic literature, the propyl variant offers distinct advantages in drug development contexts: increased lipophilicity and a slightly larger steric profile. These properties modulate the chiral pocket of transition metal complexes (Ru, Rh, Ir), often enhancing enantioselectivity for bulky aryl-ketone substrates.
This guide details the application of this ligand in Asymmetric Transfer Hydrogenation (ATH) , the industry-standard method for converting prochiral ketones to chiral alcohols without high-pressure hydrogen gas.
Ligand Profile & Coordination Chemistry
Structural Logic
The ligand features a pyridine nitrogen (
-
Hemilability: The pyridine ring is a robust
-donor, while the primary amine provides the critical "NH effect" (Noyori mechanism), facilitating proton transfer to the substrate. -
Steric Tuning: The ethyl group at the chiral center (propyl chain relative to the ring) projects into a specific quadrant of the metal sphere, blocking one face of the incoming substrate and enforcing high enantioselectivity.
Physical Properties & Handling
-
State: Typically supplied as a dihydrochloride salt (hygroscopic solid) or a free base (viscous oil).
-
Stability: The salt is stable for years at 2-8°C. The free base is air-sensitive (absorbs
) and should be stored under argon. -
Solubility: High solubility in MeOH, EtOH, and IPA; moderate in DCM; low in non-polar alkanes.
Protocol A: Ligand Synthesis (Ellman Sulfinamide Route)
Rationale: Commercial supplies of specific enantiomers can be inconsistent. This field-proven protocol ensures >98% ee.
Workflow Diagram
Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary to establish the chiral center.
Step-by-Step Methodology
-
Imine Formation: Combine 2-pyridinecarboxaldehyde (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in THF. Add Ti(OEt)
(2.0 eq) dropwise. Stir at RT for 12h. Quench with brine, filter, and concentrate. -
Asymmetric Addition: Dissolve the sulfinyl imine in DCM/THF. Cool to -78°C. Add EtMgBr (2.0 eq) slowly. The bulky sulfinyl group directs the ethyl group attack to a single face. Stir 2h, warm to RT, and quench with
. -
Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1h. Precipitate the product with diethyl ether to obtain the pure dihydrochloride salt.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Target Application: Enantioselective reduction of Acetophenone to (S)-1-Phenylethanol.
Reaction Setup
Catalyst: In-situ generated Ru-complex. H-Source: Sodium Formate (HCOONa) in water (Green Chemistry approach).
| Component | Quantity | Molar Eq | Role |
| [Ru(p-cymene)Cl | 3.1 mg | 0.005 eq (0.5 mol% Ru) | Metal Precursor |
| Ligand (HCl Salt) | 2.5 mg | 0.012 eq | Chiral Controller |
| Acetophenone | 120 mg (1 mmol) | 1.0 eq | Substrate |
| HCOONa | 340 mg | 5.0 eq | Hydrogen Donor |
| Water (Degassed) | 2.0 mL | Solvent | Reaction Medium |
| KOH | 1.0 mg | ~0.02 eq | Base (Activator) |
Experimental Procedure
-
Catalyst Formation: In a Schlenk tube under Argon, add the Ru-dimer and the Chiral Ligand. Add 0.5 mL degassed water. Stir at 40°C for 30 mins. The solution should turn deep orange/red, indicating the formation of the active [Ru(p-cymene)(L)Cl]+ species.
-
Substrate Addition: Add the sodium formate and the remaining water. Then add the Acetophenone.
-
Reaction: Stir vigorously at 40°C. The reaction is typically complete in 4–12 hours.
-
Work-up: Extract the mixture with Ethyl Acetate (3 x 2 mL). Dry organic layer over
.[1] -
Analysis: Analyze conversion by GC-MS or NMR. Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).
Mechanistic Insight (The "NH Effect")
The primary amine on the ligand is crucial. It forms a hydrogen bond with the ketone oxygen, stabilizing the transition state and facilitating a concerted proton/hydride transfer.
Figure 2: The concerted outer-sphere mechanism characteristic of Ru-N,N ligand complexes.
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion:
-
Cause: Catalyst poisoning by oxygen.
-
Fix: Ensure rigorous degassing of water/solvents. Use a Schlenk line.
-
Cause: Substrate inhibition.
-
Fix: Increase temperature to 60°C or increase catalyst loading to 1 mol%.
-
-
Low Enantioselectivity (ee):
-
Cause: Background reaction (racemic).
-
Fix: Ensure no free Ru-dimer remains. Increase ligand:metal ratio slightly (1.2:1) to fully complex the metal.
-
Cause: Temperature too high.
-
Fix: Lower temperature to RT or 0°C (will require longer reaction time).
-
Solvent Effects
While water/formate is green, organic systems often yield higher ee for lipophilic substrates.
-
Alternative System: Formic Acid / Triethylamine (5:2 azeotrope) in DCM or neat. This system is often faster but requires careful handling of the corrosive mixture.
References
-
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link
-
Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link
- Chelucci, G. "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews, 2013.
-
ChemScene Product Data. "this compound dihydrochloride."[2][3] Link
Sources
preparation of N,N-bidentate pyridine-amine ligands for metal complexes
Abstract & Strategic Utility
N,N-bidentate pyridine-amine ligands (e.g., 2-(aminomethyl)pyridine derivatives) are cornerstones in bioinorganic modeling, ATRP catalysis, and C–H activation. Their utility stems from their hemilability —the ability of the amine arm to dissociate reversibly, creating a vacant coordination site for substrate binding while the pyridine anchor maintains complex stability.
This guide moves beyond generic textbook descriptions to provide a robust, failure-proof workflow for synthesizing these ligands. We contrast the two dominant pathways—Reductive Amination and Nucleophilic Substitution —and provide a validated protocol for subsequent metal complexation.
Strategic Synthesis Planning
The choice of synthetic route is not arbitrary; it is dictated by the desired substitution pattern of the amine nitrogen.
-
Route A: Reductive Amination (The "Gold Standard" for Secondary Amines)
-
Mechanism:[1][2] Condensation of 2-pyridinecarboxaldehyde with a primary amine to form an imine, followed by in situ reduction.
-
Advantage:[2][3][4][5][6][7] Avoids over-alkylation (quaternization) common in substitution reactions.[5]
-
Key Reagent: Sodium Triacetoxyborohydride (STAB) – mild and selective.
-
-
Route B: Nucleophilic Substitution (Preferred for Tertiary Amines)
-
Mechanism:[1][2] SN2 attack of a secondary amine on 2-(chloromethyl)pyridine hydrochloride.
-
Advantage:[2][3][4][5][6][7] Ideal when the amine partner is already secondary (e.g., piperidine, morpholine).
-
Risk:[2][5][8] If used with primary amines, it produces a statistical mixture of mono- and bis-alkylated products.
-
Decision Matrix: Selecting Your Route
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on ligand topology.
Detailed Protocols
Protocol A: Reductive Amination (Mono-Alkylation)
Target: Synthesis of
Reagents:
-
2-Pyridinecarboxaldehyde (1.0 equiv)
-
Primary Amine (e.g., Aniline, Benzylamine) (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Glacial Acetic Acid (1.0 equiv) – Catalyst for imine formation
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Workflow:
-
Imine Formation: In a flame-dried flask under N₂, dissolve 2-pyridinecarboxaldehyde (10 mmol) and the primary amine (10 mmol) in DCE (30 mL). Add glacial acetic acid (10 mmol).
-
Checkpoint: Stir for 2 hours. Monitor by TLC or 1H NMR. The aldehyde proton signal (~10.0 ppm) should disappear, replaced by the imine signal (~8.5 ppm).
-
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.
-
Why? Portion-wise addition prevents localized exotherms and ensures selectivity.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir overnight (12–16 h).
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 mins until gas evolution ceases.
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]
-
-
Purification: Flash chromatography (typically MeOH/DCM gradient) is required to remove trace boron salts.
Protocol B: Nucleophilic Substitution (Tertiary Amines)
Target: Synthesis of
Reagents:
-
2-(Chloromethyl)pyridine hydrochloride (1.0 equiv)[1]
-
Secondary Amine (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) – Excess required to neutralize HCl salt and drive reaction.
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Preparation: Suspend 2-(chloromethyl)pyridine HCl (10 mmol) and K₂CO₃ (30 mmol) in MeCN (40 mL).
-
Activation: Add KI (1 mmol). Stir at RT for 30 mins.
-
Addition: Add the secondary amine (11 mmol) dropwise.
-
Reflux: Heat to 60–80°C for 12 hours.
-
Filtration: Cool to RT. Filter off the inorganic solids (KCl, KHCO₃).
-
Isolation: Evaporate solvent. Dissolve residue in DCM, wash with water, and dry.
Metal Complexation Protocol
Once the ligand is purified, coordination to a metal center (e.g., Cu, Zn, Pd) is the final step.
General Procedure (MCl₂ Complex):
-
Ligand Solution: Dissolve the purified ligand (1.0 mmol) in dry Methanol or Ethanol (5 mL).
-
Metal Solution: Dissolve the metal salt (e.g., CuCl₂·2H₂O or ZnCl₂) (1.0 mmol) in the same solvent (5 mL).
-
Mixing: Add the metal solution to the ligand solution dropwise.
-
Observation: Immediate color change usually occurs (e.g., Green/Blue for Cu).
-
-
Precipitation: Stir for 1–2 hours. If precipitate forms, filter and wash with cold ether. If not, diffuse diethyl ether into the solution to crystallize.
Complexation Workflow Diagram:
Figure 2: General workflow for metallation and crystallization of pyridine-amine complexes.
Characterization & Validation
To ensure scientific integrity, the synthesized ligand must be validated before complexation.
Table 1: Key Diagnostic Signals (1H NMR in CDCl₃)
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Pyridine | 8.5 – 8.6 ppm | Doublet | Most deshielded aromatic proton. |
| Imine (-CH=N-) | ~8.5 ppm | Singlet | Only in intermediate. Must be ABSENT in final product. |
| Methylene Bridge (-CH₂-N) | 3.8 – 4.0 ppm | Singlet | Key indicator of successful reduction/substitution. |
| Amine (-NH-) | 2.0 – 4.0 ppm | Broad | Exchangeable with D₂O. |
Troubleshooting:
-
Issue: Presence of aldehyde peak (~10 ppm) after reduction.
-
Cause: Incomplete imine formation before adding STAB.
-
Fix: Increase time for Step 1; add molecular sieves to remove water.
-
-
Issue: Mixture of products in Substitution Route.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
BenchChem. (2025).[1] "Reactivity Profile of 2-(Chloromethyl)pyridine Hydrochloride." Application Note. Link
- Huang, X., et al. (2012). "Synthesis of Pyridine-Amine Ligands for ATRP." Journal of Polymer Science Part A, 50(12), 2433-2440.
-
Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Asymmetric Synthesis of (R)-1-(Pyridin-2-yl)propan-1-amine via Diastereoselective Grignard Addition to a Chiral Sulfinylimine
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, with a significant portion of commercial drugs containing at least one stereogenic amine center.[1][2] Among the myriad of methods for asymmetric amine synthesis, the addition of organometallic reagents to chiral N-sulfinylimines, developed by Ellman, has emerged as a robust and highly versatile strategy.[3] This method utilizes the commercially available and highly effective tert-butanesulfinamide as a chiral auxiliary to direct the stereochemical outcome of the nucleophilic addition, yielding chiral amines with high enantiopurity.[1][4]
This application note provides a detailed protocol for the synthesis of (R)-1-(pyridin-2-yl)propan-1-amine, a valuable chiral intermediate, particularly for compounds targeting the central nervous system. The synthesis hinges on the diastereoselective Grignard addition of ethylmagnesium bromide to an (R)-N-tert-butanesulfinyl imine derived from pyridine-2-carboxaldehyde. The protocol details the formation of the sulfinylimine, the subsequent Grignard reaction, and the final deprotection step to yield the target amine hydrochloride salt.
Mechanistic Rationale and Stereochemical Control
The cornerstone of this asymmetric synthesis is the chiral (R)-tert-butanesulfinyl group, which effectively shields one face of the imine C=N bond. The generally accepted mechanism for the high diastereoselectivity observed in the addition of Grignard reagents involves a six-membered, chair-like transition state.[4][5] In this model, the magnesium atom of the Grignard reagent coordinates to both the sulfinyl oxygen and the imine nitrogen. For the synthesis of the (R)-amine, the (R)-sulfinylimine is used. The ethyl group from the Grignard reagent then attacks the imine carbon from the less sterically hindered face, leading to the formation of the desired (R,R)-sulfinamide diastereomer as the major product.[6] Subsequent acidic hydrolysis readily cleaves the N-S bond, affording the target primary amine with high enantiomeric excess.[4]
Experimental Protocol
This protocol is divided into three key stages:
-
Synthesis of (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide.
-
Diastereoselective Grignard addition to form (R)-N-((R)-1-(pyridin-2-yl)propyl)-2-methylpropane-2-sulfinamide.
-
Deprotection to yield this compound dihydrochloride.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| (R)-(+)-tert-Butanesulfinamide | C₄H₁₁NOS | 121.21 | 1.21 g | 10.0 | Sigma-Aldrich |
| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | 1.07 g | 10.0 | Acros Organics |
| Titanium(IV) ethoxide | C₈H₂₀O₄Ti | 228.11 | 4.56 g | 20.0 | Alfa Aesar |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | EMD Millipore |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | C₂H₅BrMg | 133.27 | 5.0 mL | 15.0 | Sigma-Aldrich |
| Diethyl ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | 30 mL | - | Fisher Scientific |
| Hydrochloric acid (4.0 M in 1,4-dioxane) | HCl | 36.46 | 10 mL | 40.0 | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | CH₃OH | 32.04 | 20 mL | - | J.T. Baker |
| Saturated aq. NaHCO₃ | - | - | 50 mL | - | - |
| Brine | - | - | 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
Stage 1: Synthesis of (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide
This step involves the condensation of the chiral sulfinamide with the aldehyde to form the corresponding N-tert-butanesulfinyl imine. Titanium(IV) ethoxide is used as a Lewis acid and dehydrating agent to drive the reaction to completion.[4]
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (R)-(+)-tert-butanesulfinamide (1.21 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Stir the solution at room temperature until the sulfinamide is fully dissolved.
-
Add pyridine-2-carboxaldehyde (1.07 g, 10.0 mmol) to the solution via syringe.
-
Add titanium(IV) ethoxide (4.56 g, 20.0 mmol) dropwise to the stirring solution over 5 minutes. The reaction mixture may become warm and turn yellow.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL) with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite® to remove the titanium salts. Wash the filter cake with DCM (3 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel, wash with brine (50 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude sulfinylimine.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield the pure (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide as a yellow oil or solid.
Stage 2: Diastereoselective Grignard Addition
This is the key stereochemistry-defining step where the ethyl group is introduced. The reaction is performed at low temperature to maximize diastereoselectivity.
Procedure:
-
Dissolve the purified (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide (assuming 8.0 mmol from the previous step) in anhydrous diethyl ether (30 mL) in a dry 100 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 5.0 mL, 15.0 mmol) dropwise to the cold solution over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC for the consumption of the starting imine.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, (R)-N-((R)-1-(pyridin-2-yl)propyl)-2-methylpropane-2-sulfinamide, can be used directly in the next step or purified by flash chromatography if necessary. High diastereoselectivity is expected (>95:5 dr).[7]
Stage 3: Deprotection to Yield this compound
The final step involves the acidic cleavage of the sulfinyl group to liberate the desired primary amine as its hydrochloride salt.
Procedure:
-
Dissolve the crude sulfinamide from the previous step in anhydrous methanol (20 mL) in a 100 mL round-bottom flask.
-
Add hydrochloric acid (4.0 M in 1,4-dioxane, 10 mL, 40.0 mmol) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. A precipitate of the amine dihydrochloride salt may form.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Triturate the resulting solid with diethyl ether (3 x 20 mL) to remove the tert-butyl sulfinate byproduct.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as its dihydrochloride salt.[8]
Visualizing the Synthetic Pathway
Overall Reaction Workflow
Caption: Synthetic workflow for this compound.
Stereochemical Induction Mechanism
Caption: Proposed transition state for diastereoselective addition.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.[9][10]
-
Imine Formation: The condensation reaction to form the sulfinylimine can sometimes be sluggish. Ensuring the use of a suitable dehydrating agent like Ti(OEt)₄ or MgSO₄ is crucial for driving the equilibrium towards the product.[4] For challenging aldehydes, other Lewis acids like CuSO₄ may be employed.[4]
-
Temperature Control: Maintaining a low temperature (-78 °C) during the Grignard addition is critical for achieving high diastereoselectivity. Higher temperatures can lead to reduced selectivity.
-
Deprotection: The final deprotection step is generally clean. However, ensuring complete removal of the sulfinyl byproduct during workup is important for obtaining the pure amine salt. Trituration with a non-polar solvent like diethyl ether is usually effective.
Conclusion
The diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinylimines provides a highly efficient and predictable route for the synthesis of enantiomerically enriched primary amines. This protocol for the preparation of this compound demonstrates the practical application of this methodology, offering researchers in medicinal chemistry and drug development a reliable method for accessing valuable chiral building blocks. The operational simplicity, high yields, and excellent stereocontrol make this a preferred method in both academic and industrial settings.[1]
References
-
Liu, G., Cogan, D. A., Owens, T. D., & Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantioenriched Primary Amines: Addition of Grignard Reagents to Enantioenriched tert-Butanesulfinyl Aldimines. J. Org. Chem., 64, 1278–1284. [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
García-Vázquez, C., et al. (2019). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. RSC Advances, 9, 3956-3965. [Link]
-
Wikipedia. (2023). tert-Butanesulfinamide. [Link]
-
Falcicchio, A., et al. (2014). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 10, 2963–2995. [Link]
-
Chen, Y., et al. (2019). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molecules, 24(19), 3518. [Link]
-
Reddy, L. H., et al. (2021). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 11, 2354-2376. [Link]
-
O'Brien, M. K., & Van Vranken, D. L. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4069-4122. [Link]
-
Carmona, J. A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13284-13333. [Link]
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron, 55(29), 8883-8904. [Link]
-
Carmona, J. A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13284-13333. [Link]
-
Han, Z., et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 23(2), 226-233. [Link]
-
Wang, D., et al. (2020). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 18, 5635-5641. [Link]
-
Organic Chemistry Portal. N-Sulfonyl imine synthesis. [Link]
-
Organic Chemistry Portal. N-Sulfinyl imine synthesis. [Link]
-
Procter, D. J., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. The Journal of Organic Chemistry, 76(11), 4487-4495. [Link]
-
Walborsky, H. M., & Aronoff, M. S. (1978). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 11(9), 333-339. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(5), 1848-1851. [Link]
-
Zhang, G., et al. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. RSC Advances, 7, 9431-9435. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Bull, J. A., et al. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal, 27(49), 12448-12460. [Link]
-
Mathew, S., & Yun, H. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 6034–6057. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Organic Chemistry Portal. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Link]
-
Zhang, G., et al. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. Semantic Scholar. [Link]
-
Chemiz. (2023, April 13). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Trushina, E., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 8. chemscene.com [chemscene.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: Enantioselective Ni-Catalyzed Reductive Cross-Coupling
This Application Note is designed to provide a rigorous, field-validated guide for Enantioselective Nickel-Catalyzed Cross-Coupling using Chiral Pyridine-Oxazoline (PyOx) ligands. While "pyridine amine" is a broad category, the PyOx class represents the most successful and widely adopted implementation of chiral pyridine-nitrogen bidentate ligands in modern drug discovery, particularly for reductive cross-electrophile coupling.
Introduction & Scope
Nickel catalysis has revolutionized the construction of C(sp²)–C(sp³) bonds, offering a distinct advantage over Palladium: the ability to access radical pathways under mild conditions. This allows for the use of abundant alkyl electrophiles (alkyl halides) rather than sensitive organometallics (organozinc/boron reagents).
This guide focuses on the Reductive Cross-Coupling (RCC) of aryl halides with alkyl halides. This transformation is driven by Chiral Pyridine-Oxazoline (PyOx) ligands, which induce high enantioselectivity by controlling the radical capture step at the Nickel center.
Why Pyridine-Oxazoline (PyOx)?
While simple chiral amines exist, PyOx ligands offer a privileged "Hemilabile" electronic environment:
-
Pyridine (
-acceptor): Stabilizes low-valent Ni(0)/Ni(I) intermediates. -
Oxazoline (
-donor): Provides a rigid chiral environment and modulates the steric bulk necessary to distinguish between enantiotopic faces of a radical intermediate.
Ligand Architecture & Selection (SAR)
The success of Ni-catalyzed RCC depends heavily on the ligand's electronic and steric tuning. The PyOx scaffold is modular, allowing for rapid optimization.
Graph 1: Ligand Structure-Activity Relationship (SAR)
This diagram illustrates the critical functional zones of the PyOx ligand and their impact on catalysis.
Caption: Modular analysis of the PyOx ligand scaffold. The C4-substituent on the oxazoline ring dictates enantioselectivity, while the pyridine electronics influence oxidative addition rates.
Mechanistic Insight: The Radical Chain
Understanding the mechanism is vital for troubleshooting. Unlike Pd-catalysis (2-electron processes), Ni-RCC operates via a Ni(I)/Ni(III) Radical Chain mechanism.
Key Causality:
-
Initiation: A reductant (Mn/Zn) generates the active Ni(I) species.
-
Radical Generation: Ni(I) abstracts a halogen from the alkyl halide (SET), generating an alkyl radical.
-
Stereodetermining Step: The alkyl radical is captured by a chiral Ni(II)-Aryl complex. The PyOx ligand forces the radical to approach from a specific face.
Graph 2: Catalytic Cycle (Ni(I)/Ni(III) Pathway)
Caption: The Ni(I)/Ni(III) radical chain mechanism. The radical capture step (Yellow Diamond to Green Node) is where the chiral PyOx ligand imparts stereochemistry.
Standard Operating Protocol (SOP)
Reaction: Enantioselective Reductive Coupling of Aryl Iodides with Benzylic Chlorides. Scale: 0.2 mmol (Screening Scale).
A. Reagents & Materials
| Component | Specification | Role |
| Catalyst Source | NiCl₂ · glyme (Nickel(II) chloride ethylene glycol dimethyl ether complex) | Air-stable Ni(II) precursor. Preferred over Ni(COD)₂ for ease of handling. |
| Ligand | (S)-4-Heptyl-PyOx (or t-Bu-PyOx) | Chiral controller. The "Heptyl" chain improves solubility and stereocontrol. |
| Reductant | Manganese Powder ( <10 micron) | Terminal reductant. Must be activated (see below) to ensure consistent surface area. |
| Electrophile 1 | Aryl Iodide (1.0 equiv) | The sp² partner. Iodides are faster than bromides, matching the rate of radical generation. |
| Electrophile 2 | Benzylic Chloride (1.5 equiv) | The sp³ partner (Radical precursor). |
| Additive | TMSCl (Trimethylsilyl chloride) | Critical. Activates the Mn surface and scavenges oxides. |
| Solvent | DMA (N,N-Dimethylacetamide) | Polar aprotic solvent stabilizes charged Ni intermediates. |
B. Preparation of Activated Mn Powder
Note: Commercial Mn powder often has a passivation layer of oxide that kills reactivity.
-
Wash Mn powder with 1M HCl (aq) followed by water, ethanol, and diethyl ether.
-
Dry under high vacuum at 120°C for 2 hours.
-
Store in a Nitrogen-filled glovebox.
C. Step-by-Step Procedure (Glovebox)
Validation: This protocol assumes a glovebox environment. If using Schlenk lines, ensure rigorous deoxygenation.
-
Catalyst Pre-complexation (Essential):
-
In a 1-dram vial, combine NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol%) and (S)-4-Heptyl-PyOx (0.024 mmol, 12 mol%).
-
Add 1.0 mL of anhydrous DMA.
-
Stir at room temperature for 20 minutes. Visual Check: Solution should turn from yellow/orange to a deep green/blue depending on the specific PyOx.
-
-
Reaction Assembly:
-
To a reaction vial containing activated Mn powder (33 mg, 0.6 mmol, 3.0 equiv), add the Aryl Iodide (0.2 mmol).
-
Add the Benzylic Chloride (0.3 mmol, 1.5 equiv).
-
Add the pre-formed Catalyst Solution (1.0 mL) to the Mn/Substrate mixture.
-
-
Activation:
-
Add TMSCl (25 µL, 1.0 equiv) via microsyringe.
-
Note: Exotherm may occur on larger scales.
-
-
Execution:
-
Seal the vial with a PTFE-lined cap.
-
Stir vigorously (1000 rpm) at 0°C to Room Temperature (substrate dependent).
-
Run for 12–24 hours.
-
-
Workup:
-
Quench with 1M HCl (dissolves Mn salts).
-
Extract with Ethyl Acetate.
-
Analyze via Chiral HPLC/SFC.
-
Troubleshooting & Optimization Matrix
If yield or ee is low, consult this self-validating matrix.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Poisoned Catalyst or Inactive Reductant | 1. Re-activate Mn powder. 2. Ensure TMSCl is fresh. 3. Check O₂ levels in glovebox. |
| High Homocoupling (Ar-Ar) | Mismatched Rates | The Aryl Iodide is reacting with itself before capturing the alkyl radical. Slow addition of the Aryl Iodide or increasing the concentration of Alkyl Halide can help. |
| Low Enantioselectivity (ee) | Background Reaction or Ligand Dissociation | 1. Lower temperature (0°C or -20°C). 2. Increase Ligand:Metal ratio to 1.5:1 to ensure all Ni is ligated. 3. Switch from t-Bu-PyOx to Heptyl-PyOx (steric bulk). |
| Protodehalogenation (Ar-H) | Water Contamination | Radical intermediate is abstracting H from water. Dry DMA over molecular sieves (3Å) for 48h. |
References
-
Reisman, S. E., et al. (2017).[1][2] Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes. Journal of the American Chemical Society.[3][4] Link
-
Doyle, A. G., et al. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society.[3][4] Link
-
Mei, T. S., et al. (2020).[5] Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling. ACS Catalysis.[6] Link
-
Fu, G. C., et al. (2016). Nickel-Catalyzed Enantioselective Cross-Coupling of Alkyl Halides. Accounts of Chemical Research. Link
-
Sigman, M. S., et al. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry. Link
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.strem.com [blog.strem.com]
- 4. Nickel-catalyzed asymmetric reductive cross-coupling between vinyl and benzyl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
reductive alkylation of 2-cyanopyridine to form chiral amines
Application Note: Asymmetric Synthesis of -Chiral Picolylamines from 2-Cyanopyridine
Read Time:Executive Summary & Strategic Importance
The 2-cyanopyridine moiety is a ubiquitous, cost-effective starting material in drug discovery. However, converting the nitrile group (-CN) into a chiral amine (-CH(R)NH
This guide details two validated workflows to achieve this transformation ("Reductive Alkylation" in the broad sense of installing an alkyl group and reducing to an amine):
-
Chemocatalytic Route: Sequential organometallic addition followed by Iridium-catalyzed asymmetric hydrogenation.
-
Biocatalytic Route: Chemo-enzymatic cascade utilizing
-Transaminases (ATAs).
Key Applications
-
Pharmacophores: Precursors for histamine H1 antagonists (e.g., Bepotastine derivatives) and ALK inhibitors.
-
Ligand Synthesis: Chiral picolylamines serve as
-bidentate ligands for asymmetric catalysis.
Mechanistic Pathways & Logic
The transformation requires two distinct chemical operations: C–C bond formation (alkylation) and enantioselective reduction .
Pathway Logic Diagram (DOT)
Figure 1: Divergent synthetic pathways from 2-cyanopyridine to chiral amines. The chemocatalytic route offers speed; the biocatalytic route offers superior optical purity.
Protocol A: Chemocatalytic Asymmetric Hydrogenation
Best for: High-throughput library generation, scale-up of hydrophobic substrates.
The Challenge: Catalyst Deactivation
The pyridine nitrogen is a strong
-
Solution: Use strongly coordinating chiral ligands (e.g., Spiro-phosphine-oxazolines or f-Amphol) that outcompete the pyridine nitrogen for the metal center, or use acidic additives to protonate the pyridine nitrogen.
Materials
-
Substrate: 2-Cyanopyridine (1.0 equiv).
-
Alkylating Agent: Aryl/Alkyl Grignard (R-MgBr, 1.2 equiv).
-
Catalyst:
(1.0 mol%) + (S)-SpiroPAP or (S,S)-f-Binaphane (2.2 mol%). -
Additive: Ti(OiPr)
(promotes imine stability) or Iodine ( ) as an activator. -
Solvent: Anhydrous THF (step 1), Ethanol/TFE (step 2).
Step-by-Step Methodology
-
Nucleophilic Addition (Imine Formation):
-
In a flame-dried Schlenk flask under
, dissolve 2-cyanopyridine (10 mmol) in anhydrous THF (20 mL). -
Cool to 0°C. Dropwise add R-MgBr (12 mmol).
-
Observation: Solution turns deep yellow/orange (magnesium ketimine salt).
-
Stir at RT for 2 hours.
-
Quench: Add dry MeOH (5 mL) carefully to quench excess Grignard. Do not add aqueous acid if performing a one-pot hydrogenation, as this hydrolyzes the imine to a ketone.
-
-
Asymmetric Hydrogenation (One-Pot):
-
Transfer the crude imine solution to a high-pressure autoclave.
-
Add the pre-formed catalyst complex: Mix
and Chiral Ligand in degassed EtOH (5 mL) for 30 mins under Ar. -
Add additive: 10 mol%
or 1.0 equiv Ti(OiPr) (crucial for turnover). -
Pressurize with
(30–50 bar). -
Stir at 25–40°C for 12–24 hours.
-
-
Workup & Purification:
-
Release
. Concentrate in vacuo. -
Redissolve in EtOAc, wash with saturated
(remove metal salts). -
Purify via Flash Column Chromatography (SiO
, DCM/MeOH/NH gradient).
-
Critical Data Table: Catalyst Performance
| Ligand Class | Catalyst Loading | H2 Pressure | Yield (%) | ee (%) | Notes |
| Spiro-PAP | 0.1 - 1.0 mol% | 50 bar | 92-96 | 90-98 | Best for bulky aryl R-groups [1]. |
| f-Amphol | 0.01 - 0.1 mol% | 20 bar | >99 | >99 | Extremely active; tolerates ortho-subs [2]. |
| Binap | 2.0 mol% | 60 bar | 75 | 40-60 | Poor enantiocontrol due to pyridine binding. |
Protocol B: Biocatalytic Transamination
Best for: Late-stage functionalization, extremely high purity requirements (>99.5% ee), green chemistry compliance.
The Challenge: Equilibrium Displacement
Transaminases are reversible. Converting a ketone (from nitrile hydrolysis) to an amine requires shifting the equilibrium.
-
Solution: Use an excess of amine donor (Isopropylamine) and remove the coproduct (acetone) via evaporation or coupled enzymatic cascades (LDH/GDH).
Materials
-
Precursor: 2-Pyridyl Ketone (prepared via Grignard + acidic hydrolysis of 2-cyanopyridine).
-
Enzyme:
-Transaminase (ATA-113, ATA-117, or Codexis variants). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Donor: Isopropylamine (IPA) or L-Alanine.
-
Buffer: K-Phosphate (100 mM, pH 7.5).
Step-by-Step Methodology
-
Substrate Preparation:
-
React 2-cyanopyridine with R-MgBr as in Protocol A.
-
Quench with 2M HCl and stir for 1 hour to hydrolyze the imine to the 2-pyridyl ketone . Isolate the ketone.
-
-
Enzymatic Screening (Micro-scale):
-
In a 96-well plate, add ketone (5 mM), PLP (1 mM), and a panel of ATAs (2 mg/mL).
-
Incubate at 30°C for 24h.
-
Analyze via HPLC (Chiralcel OD-H column) to identify the "hit" enzyme (R- or S-selective).
-
-
Preparative Scale (1g Batch):
-
Reactor: 100 mL round-bottom flask with overhead stirring.
-
Mix: Buffer (50 mL, pH 7.5), PLP (0.5 mM), Isopropylamine (1.0 M, as donor and buffer component).
-
Substrate: Add 2-pyridyl ketone (dissolved in 5% DMSO if insoluble). Final conc: 20-50 mM.
-
Initiate: Add ATA Enzyme (Lyophilized powder, 50 mg).
-
Reaction: Stir at 30°C, open to air (if using IPA) or with a slight
sweep to remove acetone coproduct (drives equilibrium). -
Time: 24–48 hours. Monitoring by UPLC.
-
-
Workup:
-
Acidify to pH 2 (quench enzyme, protonate amine). Filter off protein precipitate.
-
Wash aqueous phase with MTBE (removes unreacted ketone).
-
Basify aqueous phase to pH 12 with NaOH.
-
Extract chiral amine into DCM (
mL).
-
Troubleshooting & Quality Control
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (Chemocatalysis) | Pyridine poisoning of Ir/Rh catalyst. | Increase |
| Low ee (Chemocatalysis) | Background imine hydrolysis or racemization. | Ensure strictly anhydrous conditions during hydrogenation; Lower temperature to 0°C. |
| Incomplete Reaction (Biocatalysis) | Product inhibition or unfavorable equilibrium. | Use in situ product removal (ISPR) or switch amine donor to L-Alanine + LDH/GDH recycling system. |
| Racemization of Product | Acidic | Avoid strong bases during workup; Store amine as HCl or Tartrate salt. |
Analytical Validation
-
Enantiomeric Excess: Chiral HPLC (Daicel Chiralpak AD-H or OD-H). Mobile phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Absolute Configuration: Compare optical rotation
with literature standards or perform X-ray crystallography of the HCl salt.
References
-
Zhou, Q.-L. et al. (2015). "Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives." Journal of the American Chemical Society.[1] Available at: [Link]
-
Zhang, X. et al. (2022).[2] "Highly enantioselective hydrogenation of 2-pyridyl ketones enabled by Ir-f-phamidol catalyst." Organic & Biomolecular Chemistry. Available at: [Link]
-
Merck & Co. (2010). "Synthesis of Sitagliptin (Januvia) via Transaminase." Science. (Foundational reference for ATA methodology). Available at: [Link]
-
Hoveyda, A. H. et al. (2019). "Delayed Catalyst Function Enables Direct Enantioselective Conversion of Nitriles to NH2-amines."[3] Science. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of (R)-1-(pyridin-2-yl)propan-1-amine During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling chiral pyridinyl amines. This guide provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals working with (R)-1-(pyridin-2-yl)propan-1-amine. Our focus is to help you maintain the stereochemical integrity of your compound throughout the crucial workup phase.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a 1:1 mixture of both enantiomers (a racemate).[1] In pharmaceutical development, the two enantiomers of a chiral molecule often have vastly different pharmacological, pharmacokinetic, and toxicological properties.[2][3] The presence of the unwanted (S)-enantiomer can reduce the therapeutic efficacy of a drug, introduce off-target effects, or be an outright toxic impurity. Therefore, preventing racemization is essential for ensuring the safety, quality, and efficacy of the final active pharmaceutical ingredient (API).
Q2: What is the primary chemical mechanism that causes this specific amine to racemize?
A: The primary mechanism is the deprotonation and subsequent reprotonation at the chiral center (the carbon atom bonded to the amine and the pyridine ring). This carbon has a proton that is rendered acidic by the adjacent electron-withdrawing pyridine ring. Under either basic or acidic conditions, this proton can be removed to form a planar, achiral carbanion or enamine-like intermediate.[4] Reprotonation can then occur from either face of this planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, racemization.[1]
Q3: Which specific workup conditions are most likely to induce racemization?
A: Several common workup conditions can promote racemization:
-
Exposure to Strong Bases: Strong bases (e.g., NaOH, KOH, Na2CO3 at high concentrations) can readily deprotonate the acidic proton at the chiral center.
-
Exposure to Strong Acids and Heat: While protonating the amine can protect it, strongly acidic conditions, especially when combined with heat, can catalyze the formation of the achiral intermediate.[1]
-
Elevated Temperatures: Heat provides the necessary activation energy to overcome the barrier to racemization.[5][6] This is a significant risk during solvent evaporation or distillations.
-
Prolonged Workup Times: The longer the compound is exposed to suboptimal conditions (even mildly acidic or basic), the greater the opportunity for racemization to occur.
Q4: How can I reliably measure the enantiomeric excess (e.e.) to verify my workup is effective?
A: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their direct quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (like Mosher's acid) or chiral solvating agents to induce a chemical shift difference between the enantiomers.[8] For high-throughput screening, fluorescence-based assays can also be employed.[9] It is crucial to measure the e.e. of your material before and after the workup to quantify any loss in stereochemical purity.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses common problems encountered during the workup of this compound that lead to racemization.
| Symptom / Observation | Potential Root Cause | Recommended Solution & Rationale |
| Significant drop in e.e. after basic wash (e.g., NaHCO₃, Na₂CO₃). | Base-Catalyzed Racemization. The free amine is susceptible to deprotonation at the chiral center by the base, forming a planar achiral intermediate. | Action: Avoid strong bases. Use a saturated solution of sodium chloride (brine) for washes. If a basic wash is unavoidable for neutralization, use a cold, dilute solution of a weak base like NaHCO₃ and minimize contact time. Rationale: Brine is neutral and serves to decrease the solubility of organic compounds in the aqueous layer without altering pH. Minimizing temperature and contact time reduces the rate of the base-catalyzed reaction. |
| Loss of e.e. after an acid wash (e.g., 1M HCl) and extraction. | Acid-Catalyzed Racemization. While the amine is protonated and protected, prolonged exposure or localized "hot spots" of high acid concentration can still facilitate racemization, especially if any heat is applied. | Action: Use a mildly acidic buffer (e.g., pH 5-6 acetate buffer) for extraction instead of strong mineral acids. Perform all extractions at reduced temperatures (0-5 °C). Rationale: A buffer maintains a controlled pH. The goal is to fully protonate the amine for aqueous solubility while avoiding a large excess of H⁺, which can catalyze the unwanted reaction. Low temperatures slow down all reaction rates, including racemization.[10] |
| Racemization is detected after solvent removal via rotary evaporation. | Thermal Racemization. The application of heat to accelerate solvent removal has provided sufficient energy to overcome the racemization barrier. | Action: Remove solvent under high vacuum at a low bath temperature (≤30°C). If the solvent has a high boiling point, consider alternative methods like lyophilization (if applicable) or high-vacuum distillation at low temperatures. Rationale: The rate of racemization is highly temperature-dependent.[5][6] Keeping the temperature low is one of the most effective ways to preserve stereochemical integrity. |
| Inconsistent e.e. values from batch to batch. | Lack of Procedural Control. Minor, undocumented variations in workup time, temperature, or reagent concentration are leading to different levels of racemization. | Action: Develop and strictly adhere to a Standard Operating Procedure (SOP). Document all parameters: temperatures, times for each step, exact concentrations and volumes of reagents. Rationale: Stereochemical integrity is a sensitive outcome. Robust process control is necessary to ensure that the conditions hostile to the chiral center are minimized and consistently applied. |
Visualized Mechanisms and Workflows
Mechanism of Racemization
The diagram below illustrates the key mechanistic pathway for the racemization of this compound, which proceeds through a planar, achiral intermediate.
Caption: Acid/Base-catalyzed racemization pathway.
Recommended Workup Workflow
This flowchart outlines a validated procedure designed to minimize racemization during the isolation of the target amine.
Caption: Recommended low-racemization workup protocol.
Validated Experimental Protocols
Protocol 1: Recommended Low-Racemization Aqueous Workup
This protocol is designed for the extractive workup of a reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Initial Quench: Cool the reaction vessel to 0-5°C in an ice-water bath. Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
Acidic Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the mixture three times with a cold (0-5°C) pH 5.5 acetate buffer. Combine the aqueous layers. The protonated amine is now in the aqueous phase.
-
Self-Validation: Take a small, representative sample of the organic layer and analyze by TLC or LCMS to ensure complete extraction of the amine.
-
-
Back-Extraction (Optional): Wash the combined aqueous layers once with a cold, non-polar solvent like hexanes to remove any non-basic organic impurities.
-
Liberation of Free Amine: Cool the aqueous layer in an ice bath. While stirring, slowly add a cold, dilute solution of ammonium hydroxide (NH₄OH) or a saturated NaHCO₃ solution until the pH of the aqueous phase reaches ~10.
-
Product Extraction: Immediately extract the liberated free amine from the basic aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator with the water bath temperature set no higher than 30°C.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline. The specific column and mobile phase should be optimized for this compound.
-
Column Selection: Choose a chiral stationary phase suitable for amines. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape and resolution.
-
Sample Preparation: Prepare a stock solution of your pre-workup and post-workup amine samples at a concentration of approximately 1 mg/mL in the mobile phase. Prepare a sample of the racemic standard for comparison and peak identification.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the pre-workup and post-workup samples.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation:
-
Enantiomeric Excess (% e.e.) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
References
- Eliel, E. L., & Wilen, S. H. (2007). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Anslyn, E. V., & Jo, H. H. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(8), 1410-1422. [Link]
- McConnell, O. J., et al. (2011). Chirality in Drug Design and Development. John Wiley & Sons.
-
Anzenbacher Jr., P., & Palacios, M. A. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2135–2153. [Link]
-
Wikipedia contributors. (2024). Racemization. Wikipedia. [Link]
-
Bull, S. D., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(8), 1735-1740. [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3347–3358. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 754-759. [Link]
- Kappe, C. O., et al. (2021). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 25(3), 562-571.
-
Afonso, C. A. M., et al. (2015). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]
- Keller, J., et al. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 31, 751-756.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
EIEPD. (n.d.). Neutralizing Amine. EIEPD. [Link]
-
Reyes-Márquez, A., et al. (2024). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. Molecules, 29(5), 999. [Link]
- Collins, J. M., et al. (2011). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 17(5), 335-341.
- Al-Absi, R. S., et al. (2018). Effect of temperature on amine loss. International Journal of Greenhouse Gas Control, 71, 249-260.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uma.es [uma.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Guide: Handling Hygroscopic Pyridine Amine Hydrochloride Salts
Introduction
Pyridine amine hydrochloride salts are a staple in medicinal chemistry due to their ability to stabilize volatile amines and improve aqueous solubility. However, they present a notorious paradox: the very lattice energy that stabilizes the molecule often creates a hygroscopic drive so powerful that the solid deliquesces (turns into a liquid solution of its own absorbed water) within minutes of exposure to ambient air.
This guide is not a generic safety manual. It is a technical troubleshooting system designed to ensure stoichiometric accuracy and experimental reproducibility when working with these "sticky" salts.
Module 1: Storage & Stability (The First Line of Defense)
The Problem: You return to a vial of free-flowing powder after a week, only to find a yellow oil or a solid brick.
The Science: Pyridine nitrogens and amine substituents are excellent hydrogen bond acceptors. When protonated (HCl salt), the anion (
Protocol: The "Dry Chain" of Custody
Do not rely on standard screw-cap vials. They are insufficient for long-term storage of Class 4 hygroscopic solids.
-
Primary Containment: Store salts in glass vials with Teflon-lined caps . Parafilm is permeable to moisture over time; use electrical tape or heat-shrink bands for long-term sealing.
-
Secondary Containment: Place the vial inside a secondary jar containing activated desiccant (blue silica or
). -
Atmosphere: For critical standards, store under Argon in a desiccator or glovebox.
Table 1: Storage Decision Matrix
| Hygroscopicity Level | Physical Sign | Storage Requirement |
| Mild | Clumps after 1 hour | Desiccator with Silica Gel |
| High | Surface sheen after 10 mins | Vacuum Desiccator ( |
| Severe (Deliquescent) | Liquefies < 5 mins | Glovebox or Schlenk Storage |
Module 2: Handling & Weighing (The Critical Bottleneck)
The Issue: The mass reading on the balance steadily increases while you watch, making accurate stoichiometry impossible. The Fix: You must stop weighing the powder and start weighing the container.
Standard Operating Procedure (SOP): Weighing by Difference
Use this method for all stoichiometry-critical reactions.
-
Preparation: Dry the storage vial in a vacuum desiccator for 2 hours before opening.
-
Tare: Place the capped vial containing your salt on the analytical balance. Record the mass (
).[1] -
Transfer:
-
Take the vial to your reaction fume hood.
-
Quickly transfer an estimated amount of salt into your reaction vessel.
-
Do not try to hit a specific number (e.g., 100 mg) exactly. Speed is more important than precision here.
-
-
Re-weigh: Cap the vial immediately and return it to the balance. Record the new mass (
).[1] -
Calculate:
-
Adjust: If you need more, repeat. If you added too much, adjust your limiting reagent or solvent volume to match the salt mass. Never return material to the stock vial.
Troubleshooting "The Goo" (Liquefied Salts)
If your salt has already turned into an oil/goo, do not try to scrape it.
-
Dissolution Transfer: Add a known volume of your reaction solvent (e.g., Methanol, DMF) directly into the weighing vial.
-
Quantification: Dissolve the entire "goo" to make a stock solution.
-
Aliquot: Calculate the concentration based on the original bottle weight (if known) or remove a small aliquot for quantitative NMR (qNMR) analysis to determine concentration.
Module 3: Reaction Setup & Purification
The Issue: Water introduced by the salt kills moisture-sensitive catalysts (e.g., Pd, Lewis Acids) or hydrolyzes intermediates.
Protocol: Azeotropic Drying (The "Reset" Button)
If you cannot trust the dryness of your salt, you must dry it in the reaction flask before adding sensitive reagents.
-
Solvent Choice: Toluene is the gold standard. It forms a positive azeotrope with water (boiling point 84°C, 20% water composition).
-
Execution:
-
Place the wet salt in the reaction flask.
-
Add anhydrous Toluene (10 mL per g of salt).
-
Rotary evaporate to dryness.
-
Repeat 3x. This creates a "pumping" effect that drags trapped lattice water out.
-
-
Verification: The resulting solid should be a fine powder, not a gum.
Diagram 1: Handling Lifecycle Workflow
Caption: Decision logic for handling solid vs. deliquesced salts to ensure stoichiometric accuracy.
Module 4: Analytical Characterization (The Truth)
The Issue: NMR spectra show broad peaks, shifting multiplets, or a massive water peak that integrates to 5 equivalents.
FAQ: Analytical Troubleshooting
Q: How do I confirm the stoichiometry (Mono- vs. Di-HCl)?
A: Do not rely on weight. Use Elemental Analysis (CHN) or Ion Chromatography for Chloride content. In NMR, integrate the most stable CH signal against an internal standard (like dimethyl sulfone). Note that the NH protons in pyridine salts are often extremely broad (>2 ppm wide) and may not be visible in
Q: My NMR peaks are shifting between batches. A: This is a concentration and pH effect. Pyridine chemical shifts are highly sensitive to protonation state.
-
Fix: Always run these salts in DMSO-d6 . It disrupts aggregation better than Chloroform and prevents exchange seen in Methanol. If shifts vary, add a drop of
or to force a single protonation state for comparison.
Q: How do I measure water content accurately? A: Standard drying loss is inaccurate due to HCl volatility. Use Karl Fischer (KF) Titration .[2][3][4]
-
Note: For pyridine salts, use a buffered KF solvent (imidazole-based) to prevent the acidic salt from shifting the KF reagent pH, which can inhibit the titration endpoint.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting flow for common handling and analytical errors.
References
-
Safe Handling of Hygroscopic Materials : National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Weighing by Difference Methodology : Michigan Technological University. Weighing by Difference. Department of Chemistry Guidelines.
-
Azeotropic Drying Data : Wulf, O. (1998). Azeotropic Data. In: Lide, D.R. (ed.)[5] CRC Handbook of Chemistry and Physics. (General reference for Toluene/Water azeotrope properties)
-
Karl Fischer Titration in Organic Salts : Mettler Toledo. Karl Fischer Titration: A Guide to Water Determination.
- Pyridine Basicity and Salt Formation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Contextual grounding for pKa and salt stability).
Sources
- 1. youtube.com [youtube.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. 5 Essential Tips for Mastering Karl Fischer Titration Apparatus in Your Laboratory [huazhengtestequipment.com]
- 4. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Optimizing Yield in Asymmetric Synthesis of 1-(Pyridin-2-yl)alkylamines
Welcome to the technical support center for the asymmetric synthesis of 1-(pyridin-2-yl)alkylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. Chiral 1-(pyridin-2-yl)alkylamines are privileged scaffolds in medicinal chemistry, and their efficient synthesis is of paramount importance. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and enantioselectivities.
Introduction: The Challenge of the Pyridine Moiety
The primary challenge in the asymmetric synthesis of 1-(pyridin-2-yl)alkylamines lies in the coordination of the pyridine nitrogen to the metal center of the catalyst. This coordination can lead to catalyst inhibition, altered reactivity, and reduced enantioselectivity. The strategies and troubleshooting advice presented here are centered around mitigating these effects and achieving high-yielding, stereoselective transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low to No Conversion in Metal-Catalyzed Asymmetric Hydrogenation
You've set up your asymmetric hydrogenation of a 2-pyridyl ketimine or are performing a direct reductive amination of a 2-acetylpyridine, but you observe minimal or no product formation.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can strongly coordinate to the metal center (e.g., Rh, Ir, Ru), preventing the substrate from accessing the catalytic site.
-
Solution 1: Introduce a Steric Shield: The introduction of a substituent at the 6-position of the pyridine ring can sterically hinder the nitrogen's coordination to the metal catalyst, thereby improving conversion and enantioselectivity.[1] For direct asymmetric reductive amination of 2-acetylpyridines, a substituent at the 6-position is often crucial for obtaining high yields.[1]
-
Solution 2: Modify the Ligand: Employing bulky chiral ligands can create a more sterically demanding environment around the metal center, disfavoring the coordination of the pyridine nitrogen. Experiment with a library of chiral diphosphine ligands to find the optimal one for your specific substrate.
-
Solution 3: Use a Two-Component Catalyst System: Some systems, like those using [Rh(COD)Binapine]BF4, have shown high efficacy for the asymmetric hydrogenation of 2-pyridine ketones, suggesting the ligand-metal combination is well-suited to handle the coordinating pyridine.[2][3]
-
-
Inappropriate Catalyst or Ligand Choice: The catalyst and ligand must be well-suited for the specific substrate.
-
Solution: Screen a variety of catalysts and ligands. For 2-pyridyl cyclic imines, iridium catalysts with chiral spiro phosphine-oxazoline ligands have proven highly effective.[4][5][6] For direct asymmetric reductive amination, Ru(OAc)₂{(S)-binap} with ammonium trifluoroacetate as the nitrogen source is a robust system for 2-acetyl-6-substituted pyridines.[1]
-
-
Poor Substrate Quality: Impurities in your starting material can poison the catalyst.
-
Solution: Ensure your 2-acetylpyridine or the corresponding imine is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
-
-
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact the reaction rate.
-
Solution: Systematically optimize the reaction conditions. For Rh-catalyzed hydrogenations, dichloromethane has been found to be a suitable solvent.[2] Typical hydrogen pressures range from atmospheric to 80 bar, and temperatures from room temperature to 90°C, depending on the specific catalytic system.
-
Issue 2: High Conversion but Low Enantioselectivity (ee)
Your reaction goes to completion, but the desired enantiomer is not formed in excess.
-
Mismatched Catalyst-Substrate Interaction: The chiral environment created by the ligand is not effectively discriminating between the two prochiral faces of the imine.
-
Solution 1: Ligand Tuning: This is the most critical parameter for improving enantioselectivity. Even subtle changes to the ligand structure can have a profound impact. For instance, in the Rh-catalyzed hydrogenation of 2-acetylpyridine, (R)-Binapine was found to be a superior ligand, affording >99% ee, while other common diphosphine ligands showed lower activities.[2]
-
Solution 2: Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities and coordinating abilities.
-
Solution 3: Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may come at the cost of a lower reaction rate.
-
-
Background Uncatalyzed Reaction: A non-selective reduction may be occurring in parallel with the desired asymmetric catalysis.
-
Solution: Ensure that the reduction is solely dependent on the chiral catalyst. Run a control experiment without the chiral ligand (using an achiral ligand or just the metal precursor) to assess the extent of the background reaction.
-
-
Racemization of the Product: The chiral amine product may be susceptible to racemization under the reaction conditions.
-
Solution: Analyze the ee at different reaction times. If the ee decreases over time, this suggests product racemization. Consider running the reaction for a shorter duration or at a lower temperature.
-
Issue 3: Inconsistent Yields and Enantioselectivities
You are experiencing difficulty in reproducing your results, with significant variations in yield and ee between batches.
-
Sensitivity to Air and Moisture: Many organometallic catalysts and reagents are sensitive to oxygen and water.
-
Solution: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Use freshly distilled, anhydrous solvents.
-
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Solution: Identify the cause of deactivation. If it is due to impurities, purify your starting materials and solvents. If the catalyst is inherently unstable under the reaction conditions, you may need to screen for a more robust catalyst or use a higher catalyst loading.
-
-
Variability in Reagent Quality: The quality of reagents, especially the chiral ligand and metal precursor, can vary between suppliers or batches.
-
Solution: Whenever possible, use reagents from a reliable source and characterize them before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining chiral 1-(pyridin-2-yl)alkylamines?
A1: The most common and efficient methods include:
-
Asymmetric Hydrogenation of 2-Pyridyl Ketimines: This involves the pre-formation of an imine from 2-acetylpyridine and a primary amine, followed by asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rh, Ir, Ru).
-
Direct Asymmetric Reductive Amination (DARA) of 2-Acetylpyridines: This is a more atom-economical one-pot procedure where the ketone, an amine source (like ammonia or an ammonium salt), and a reducing agent (typically H₂) are combined in the presence of a chiral catalyst.[1]
-
Biocatalytic Reduction of Imines: Imine reductases (IREDs) can be used to asymmetrically reduce 2-pyridyl ketimines with high enantioselectivity under mild, aqueous conditions.[7][8][9][10][11] This approach avoids the use of heavy metals.
Q2: How do I choose the right catalyst for my specific substrate?
A2: Catalyst selection is highly substrate-dependent. Here are some general guidelines:
-
For 2-acetyl-6-substituted pyridines in DARA: Ru(OAc)₂{(S)-binap} is a good starting point.[1]
-
For cyclic imines containing a pyridyl moiety: Iridium catalysts with chiral spiro phosphine-oxazoline ligands have shown excellent results.[4][5][6]
-
For general 2-pyridyl ketones: [Rh(COD)Binapine]BF₄ has demonstrated broad applicability.[2][3]
A preliminary screen of a small library of catalysts and ligands is always recommended for a new substrate.
Q3: Can I use biocatalysis for the synthesis of 1-(pyridin-2-yl)alkylamines? What are the advantages and disadvantages?
A3: Yes, biocatalysis using imine reductases (IREDs) is a viable and increasingly popular option.
-
Advantages:
-
High enantioselectivity (often >99% ee).
-
Mild reaction conditions (room temperature, aqueous media).
-
Environmentally friendly ("green chemistry").
-
High chemo- and regioselectivity.
-
-
Disadvantages:
-
Substrate scope can be limited for a given enzyme.
-
Requires expertise in handling enzymes and performing biotransformations.
-
Cofactor (NAD(P)H) regeneration is necessary for cost-effectiveness on a larger scale.
-
Enzyme inhibition by substrate or product can be an issue.
-
Q4: My reaction is sluggish. How can I increase the reaction rate without compromising enantioselectivity?
A4:
-
Increase Hydrogen Pressure: For hydrogenations, increasing the H₂ pressure can often boost the reaction rate.
-
Increase Temperature: While this can sometimes negatively impact ee, a modest increase in temperature may provide a good balance between rate and selectivity. This needs to be optimized for each specific system.
-
Increase Catalyst Loading: This is a straightforward way to increase the rate, but it also increases the cost.
-
Check for Inhibitors: Ensure your reagents and solvents are free from impurities that could be slowing down the reaction.
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of a 2-Pyridyl Ketone
-
In a glovebox, add the 2-pyridyl ketone (1.0 mmol), [Rh(COD)₂(BF₄)] (0.01 mmol, 1 mol%), and the chiral diphosphine ligand (e.g., (R)-Binapine, 0.011 mmol, 1.1 mol%) to a vial.
-
Add anhydrous, degassed CH₂Cl₂ (5 mL).
-
Place the vial in an autoclave.
-
Purge the autoclave with H₂ gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).
-
Stir the reaction at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 h).
-
After the reaction, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Direct Asymmetric Reductive Amination (DARA) of a 2-Acetyl-6-Substituted Pyridine
-
To a reaction vessel, add the 2-acetyl-6-substituted pyridine (0.5 mmol), Ru(OAc)₂{(S)-binap} (0.005 mmol, 1 mol%), and ammonium trifluoroacetate (1.0 mmol).
-
Add anhydrous, degassed THF (2.5 mL).
-
Place the vessel in an autoclave and purge with H₂ gas.
-
Pressurize with H₂ to 0.8 MPa.
-
Heat the reaction to 90 °C and stir for 17 hours.[1]
-
Cool the reaction to room temperature and carefully vent the pressure.
-
Analyze the reaction mixture for conversion and enantioselectivity by GC or HPLC.
Data Presentation
Table 1: Influence of Ligand on Rh-Catalyzed Asymmetric Hydrogenation of 2-Acetylpyridine
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | (R)-Binapine | >99 | >99 |
| 2 | (S)-BINAP | <10 | N/A |
| 3 | (R)-MeO-BIPHEP | 20 | 85 |
| 4 | (R,R)-Me-BPE | 15 | 70 |
Conditions: 2-acetylpyridine (0.5 mmol), [Rh(COD)₂(BF₄)] (1 mol%), ligand (1.1 mol%), CH₂Cl₂, 50 bar H₂, 30 °C, 12 h. Data is representative based on trends discussed in the literature.[2]
Visualizations
Troubleshooting Workflow
Caption: A troubleshooting decision tree for common issues.
Catalyst Activation and Inhibition Pathway
Caption: The competition between substrate and pyridine coordination.
References
-
Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines: Stereospecific Introduction of Amino Function onto the 2-Pyridinylmethyl Carbon Center. ResearchGate. Available at: [Link]
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives. PubMed. Available at: [Link]
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivative. American Chemical Society. Available at: [Link]
-
Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Addition to Imines. ACS Publications. Available at: [Link]
-
Enantioselective Imine Reduction Catalyzed by Phosphenium Ions. Semantic Scholar. Available at: [Link]
-
Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]
-
Recent advances in the asymmetric reduction of imines by recycled catalyst systems. ResearchGate. Available at: [Link]
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. PubMed. Available at: [Link]
-
Biocatalytic Imine Reduction and Reductive Amination. Research Explorer The University of Manchester. Available at: [Link]
-
Multifunctional biocatalysis: An unusual imine reductase. PMC. Available at: [Link]
-
An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PMC. Available at: [Link]
-
An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PubMed. Available at: [Link]
-
An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Wiley Online Library. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Multifunctional biocatalysis: An unusual imine reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
Technical Support Center: Handling and Preventing Oxidation of (R)-1-(pyridin-2-yl)propan-1-amine
Document ID: TSC-CHEM-24-001 | Revision: 1.0
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the free base form of (R)-1-(pyridin-2-yl)propan-1-amine. Due to its chemical structure, this compound is susceptible to atmospheric oxidation, which can compromise sample purity, experimental reproducibility, and the overall integrity of your research. This document outlines the mechanisms of degradation, provides robust protocols for prevention, and offers troubleshooting guidance for managing this air-sensitive reagent.
Section 1: Understanding the Problem - The "Why" of Oxidation
Q1: What makes this compound so susceptible to oxidation?
A1: The susceptibility of this molecule to oxidation arises from a combination of its structural features: the primary aliphatic amine and the electron-rich pyridine ring.
-
Primary Amine Group: The nitrogen atom of the primary amine has a lone pair of electrons that can be readily abstracted, initiating an oxidation cascade. The initial step often involves the formation of a radical cation.[1] Subsequent reactions can lead to the formation of imines, which may hydrolyze or undergo further oxidation or polymerization.[2]
-
Pyridine Ring: While the pyridine ring is an aromatic heterocycle, it can still participate in oxidative reactions. The nitrogen atom in the ring can be oxidized to form a pyridine N-oxide, a common metabolic transformation that can also be achieved with chemical oxidants.[3][4] Furthermore, the presence of the amine substituent can activate the ring, making it more prone to oxidative coupling or dimerization reactions, especially after the initial formation of radical species.[5]
A typical sign of oxidation is a color change in the material, which may shift from colorless or pale yellow to a darker yellow, orange, or brown hue over time, even when stored.[6] This is often indicative of the formation of complex, conjugated byproducts.
Q2: What are the likely degradation pathways and byproducts?
A2: While a definitive study on this specific molecule is not widely published, we can infer the most probable degradation pathways based on the known chemistry of primary amines and pyridyl compounds. The primary mechanism is autoxidation, initiated by atmospheric oxygen.
-
Initial Radical Formation: Oxygen initiates the process by abstracting a hydrogen atom or an electron from the amine.
-
Imine Formation: The resulting species can be oxidized to the corresponding imine. This imine is susceptible to hydrolysis, which would cleave the molecule, or it can participate in polymerization.
-
N-Oxidation: The pyridine nitrogen can be directly oxidized to the corresponding N-oxide.[3][7]
-
Dimerization & Polymerization: Radical intermediates can couple to form dimers and eventually lead to the formation of oligomeric or polymeric tars, which are often responsible for the observed color change.[5][8]
Section 2: Proactive Prevention - Best Practices for Handling & Storage
The core principle for maintaining the integrity of this compound is the rigorous exclusion of atmospheric oxygen.
Q3: What is the single most important factor in preventing oxidation?
A3: An inert atmosphere. Oxygen is the primary culprit in the degradation of this amine. All handling, storage, and experimental procedures should be conducted under a dry, inert gas such as high-purity argon or nitrogen.[6][9] Using drying tubes is insufficient as they do not prevent oxygen from entering the system.[9][10] A slight positive pressure of inert gas should be maintained at all times.[9][10]
Protocol 1: Inert Atmosphere Handling & Solvent Preparation
This protocol details the essential steps for handling the amine and preparing solvents to minimize oxygen exposure.
Objective: To create and maintain an oxygen-free environment for all manipulations.
Materials:
-
This compound
-
High-purity argon or nitrogen gas source with a dual-manifold (Schlenk line) or a glovebox.[9]
-
Anhydrous grade solvent (e.g., THF, Dichloromethane, Toluene).
-
Syringes, needles (long cannula-style recommended), and rubber septa.[11]
-
Mineral oil bubbler.[10]
Procedure:
-
Glassware Preparation: Assemble all necessary glassware (e.g., reaction flask, storage flask) while still hot from the oven. Immediately connect it to the Schlenk line.
-
Inerting the System: Evacuate the glassware under high vacuum and then backfill with inert gas. Repeat this "vac-fill" cycle at least three times to ensure all atmospheric gases are removed.
-
Solvent Degassing (Sparging Method): a. Obtain an anhydrous grade solvent in a bottle equipped with a septum-sealed cap (e.g., a Sure/Seal™ bottle).[10][11] b. Puncture the septum with a long needle connected to the inert gas line, ensuring the needle tip is below the solvent surface. c. Puncture the septum with a second, shorter needle to act as a gas outlet. d. Bubble the inert gas through the solvent for at least 30-60 minutes to displace dissolved oxygen. e. Remove the outlet needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the solvent bottle.
-
Transferring the Amine: a. If the amine is in a Sure/Seal™ bottle or similar air-sensitive packaging, use a clean, dry, inert-gas-flushed syringe to withdraw the desired amount.[9][10][11] b. To avoid creating a vacuum in the source bottle, first inject an equivalent volume of inert gas before drawing the liquid. c. Swiftly transfer the amine to your reaction flask, which is being maintained under a positive pressure of inert gas (indicated by outflow from the bubbler).
Q4: How should I store the free base amine?
A4: Proper storage is critical for long-term stability. The following table summarizes the recommended parameters.
| Parameter | Recommendation | Rationale |
| Atmosphere | High-purity Argon or Nitrogen | Prevents direct contact with atmospheric oxygen, the primary oxidant.[12] |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of degradation reactions.[13] Avoid freezing unless the container is properly sealed to prevent moisture ingress upon thawing.[12] |
| Container | Amber glass bottle with a septum-sealed cap (e.g., Sure/Seal™).[10] | Protects from light, which can catalyze oxidation, and allows for inert atmosphere transfer. |
| Seal | Tightly sealed cap with a PTFE-lined septum. | Provides a robust barrier against air and moisture.[11][14] After piercing, ensure the outer cap is replaced to press against the septum.[11] |
Q5: Is the salt form (e.g., dihydrochloride) more stable?
A5: Yes, absolutely. The dihydrochloride salt of this compound is significantly more stable against oxidation.[13] In the salt form, the lone pair on the primary amine's nitrogen is protonated, making it unavailable for oxidation. If your experimental protocol allows, working with and storing the material as its HCl salt is a highly effective strategy to prevent degradation. The free base can then be generated in situ just before use by neutralization with an appropriate base under an inert atmosphere.
Section 3: Troubleshooting & Analysis
Even with precautions, degradation can occur. This section provides guidance on how to identify and address it.
Troubleshooting Flowchart: Investigating Sample Degradation
The following diagram outlines a logical workflow for troubleshooting suspected oxidation of your amine.
Caption: A step-by-step workflow for diagnosing and addressing suspected sample oxidation.
Q6: How can I analytically confirm that oxidation has occurred?
A6: Chromatographic techniques are the most reliable methods for confirming and quantifying degradation.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for monitoring the purity of the amine. Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection by UV-Vis spectroscopy will show the appearance of new peaks, often at different retention times, corresponding to the degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile impurities and identifying them by their mass spectra.[15][16] This can help elucidate the structure of the degradation byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities. Look for new, unidentifiable signals or a decrease in the integration of the parent compound's peaks relative to an internal standard. Oxidation can lead to complex mixtures, which may present as broad, unresolved signals in the baseline.
A variety of analytical techniques, including HPLC and GC, are standard for analyzing amine degradation products.[17][18][19]
Protocol 2: General HPLC Method for Purity Assessment
Objective: To assess the purity of this compound and detect potential oxidative impurities.
Instrumentation & Columns:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation: Prepare a stock solution of the amine at ~1 mg/mL in the sample diluent. Dilute further as needed to be within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (based on the pyridine chromophore)
-
Gradient Program:
-
Start at 5% B
-
Linear ramp to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and equilibrate for 5 minutes
-
-
-
Analysis: The parent amine should elute as a sharp, primary peak. Oxidative impurities will typically appear as additional peaks, often eluting at different times depending on their polarity. Quantify purity by area percent calculation.
Section 4: Frequently Asked Questions (FAQs)
Q: I see a color change from colorless to yellow. Is this definitely oxidation? A: While it is the most common cause, it is not definitive without analytical confirmation. However, a distinct color change is a strong indicator of degradation and warrants immediate analytical investigation as outlined in Section 3.[6]
Q: How quickly does the free base degrade in air at room temperature? A: The rate is highly dependent on factors like surface area exposure, humidity, and light. A small amount left open to the air on a lab bench can show significant degradation within hours to days. For this reason, exposure should be minimized to seconds, not minutes.
Q: Can I use an antioxidant or free radical scavenger to inhibit oxidation? A: In some industrial applications, inhibitors are added to amines.[20] However, for research and pharmaceutical development, this is generally not recommended as it introduces an additional substance into your material that must be tracked, and potentially removed, and could interfere with downstream chemistry. The most robust and cleanest solution is the strict exclusion of oxygen.
Q: Can I repurify a partially oxidized sample? A: It may be possible. For small-scale purification, vacuum distillation can be effective if the degradation products are non-volatile polymers. Column chromatography is another option, but the basic nature of the amine may cause it to streak on standard silica gel. Using a silica gel treated with a base (e.g., triethylamine) or using alumina may yield better results. Repurification should always be followed by rigorous analytical testing to confirm purity.
References
-
Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing. Available at: [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]
-
Oxidation of Amines by Flavoproteins. PMC - NIH. Available at: [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Available at: [Link]
-
A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Available at: [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]
- US20120271026A1 - Inhibition of amine oxidation. Google Patents.
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Available at: [Link]
-
Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Available at: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC - NIH. Available at: [Link]
-
Electrocatalytic Ammonia Oxidation by Pyridyl-Substituted Ferrocenes. ACS Publications. Available at: [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
-
Ozone-Mediated Amine Oxidation and Beyond: A Solvent-Free, Flow-Chemistry Approach. Organic Chemistry Portal. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
-
Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). NETL - DOE. Available at: [Link]
-
Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. Available at: [Link]
-
1-(pyridin-2-yl)propan-1-amine. Suzhou Aobai Pharmaceutical. Available at: [Link]
-
3-(Pyridin-2-yl)propan-1-amine. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
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Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (R)-1-(pyridin-2-yl)propan-1-amine
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The biological activities of enantiomers can differ profoundly, with one offering therapeutic benefits while the other may be inactive or even deleterious. Our focus here is (R)-1-(pyridin-2-yl)propan-1-amine, a chiral amine whose pyridine moiety makes it a valuable building block in medicinal chemistry. This guide provides an in-depth comparison of three principal analytical techniques for determining its enantiomeric excess (ee): High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring each approach is presented as a self-validating system for robust and reliable results.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separation due to its high resolution, sensitivity, and broad applicability.[1] The method's success hinges on the principle of chiral recognition, where a chiral stationary phase (CSP) forms transient, diastereomeric complexes with the enantiomers of the analyte. The differential stability of these complexes leads to different retention times, enabling their separation and quantification.[2]
Scientific Rationale & Causality
For a basic amine like 1-(pyridin-2-yl)propan-1-amine, polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are exceptionally effective.[3] These phases possess a complex chiral architecture of grooves and cavities, offering multiple interaction points—including hydrogen bonding, π-π stacking, and dipole-dipole interactions—which are essential for resolving the enantiomers.
The choice of mobile phase is critical. Normal-phase chromatography (using non-polar solvents like hexane with a polar modifier like ethanol or isopropanol) is often preferred for these compounds. A key consideration for amines is the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase. This is crucial for two reasons:
-
Reduces Peak Tailing: The basic amine analyte can interact strongly with residual acidic silanol groups on the silica support, leading to poor peak shape. DEA, being a stronger base, competitively binds to these active sites, ensuring symmetrical, sharp peaks for the analyte.
-
Improves Resolution: By modulating the ionization state of the analyte, the basic additive can influence the interactions with the CSP, often enhancing enantioselectivity.
Detailed Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm). This is a robust starting point for many chiral amines.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Filter and degas the solution before use. The ratio of hexane to isopropanol is the primary parameter for optimizing retention and resolution and should be adjusted as needed.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring).
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample of 1-(pyridin-2-yl)propan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis & Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the racemic mixture to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample of unknown enantiomeric composition.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100 (assuming the R-enantiomer is the major peak).
-
Data Presentation: HPLC
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (t_R) | 8.52 min | 10.15 min |
| Peak Area (arbitrary units) | 15,340 | 2,898,550 |
| Resolution (R_s) | \multicolumn{2}{c | }{ > 2.0 } |
| Calculated % ee | \multicolumn{2}{c | }{ 98.95% } |
Experimental Workflow: HPLC
Caption: Workflow for chiral HPLC analysis.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[4] For many amines, direct analysis is challenging due to their polarity, which can cause poor peak shape and interactions with the column. Therefore, a derivatization step is often mandatory.[5]
Scientific Rationale & Causality
The core of this method is a capillary column with a CSP, often based on cyclodextrin derivatives.[6] These CSPs have a cone-like structure with a hydrophobic interior and a hydrophilic exterior, creating a chiral environment for analyte interaction.
To overcome the challenges of analyzing a polar amine, we convert it into a less polar, more volatile derivative. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[5][6] This reaction converts the primary amine into a trifluoroacetamide. The resulting derivative is not only more volatile but the bulky, electron-withdrawing trifluoroacetyl group can enhance chiral recognition by the CSP through specific dipole-dipole interactions.
Detailed Experimental Protocol: GC
-
Derivatization:
-
In a vial, dissolve ~1 mg of the amine sample in 0.5 mL of dichloromethane.
-
Add 0.2 mL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and let it stand at room temperature for 30 minutes.
-
Gently evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in 1.0 mL of dichloromethane for GC injection. This derivatization must be quantitative to ensure the measured ratio accurately reflects the original enantiomeric composition.[7]
-
-
Instrumentation: A GC system with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A cyclodextrin-based chiral column, such as a Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp at 2 °C/min to 160 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
Analysis & Calculation:
-
Inject the derivatized racemic standard to identify the elution order.
-
Inject the derivatized sample.
-
Calculate % ee from the integrated peak areas provided by the FID.
-
Data Presentation: GC
| Parameter | Derivatized (S)-Enantiomer | Derivatized (R)-Enantiomer |
| Retention Time (t_R) | 15.33 min | 15.91 min |
| Peak Area (arbitrary units) | 9,870 | 1,925,110 |
| Resolution (R_s) | \multicolumn{2}{c | }{ > 1.8 } |
| Calculated % ee | \multicolumn{2}{c | }{ 98.98% } |
Experimental Workflow: GC
Caption: Workflow for chiral GC analysis.
Method 3: Chiral NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes enantiomers by converting them into diastereomers in situ, which are inherently non-equivalent in the NMR spectrum.[8] This can be achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[9]
Scientific Rationale & Causality
The CSA method is often preferred for its simplicity and non-destructive nature.[10][11] A CSA, such as (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL), forms weak, transient, non-covalent complexes with both enantiomers of the amine.[12] These diastereomeric complexes exist in rapid equilibrium with the free species. Because the magnetic environment for a given proton (e.g., the methine proton at the stereocenter) is different in the (R,R) complex versus the (S,R) complex, two distinct signals will be observed in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the analyte.[13] The key is to find a CSA that induces a large enough chemical shift difference (Δδ) between the diastereomeric signals for accurate integration.
Detailed Experimental Protocol: NMR with a CSA
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: Chiral Solvating Agent ((R)-BINOL), deuterated chloroform (CDCl₃).
-
Sample Preparation (The "Mix and Shake" Method):
-
In an NMR tube, dissolve ~5-10 mg of the 1-(pyridin-2-yl)propan-1-amine sample in ~0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the amine alone.
-
To the same tube, add the CSA. A 1:1 molar ratio of CSA to analyte is a good starting point, but this can be optimized.
-
Shake the tube for ~30 seconds to ensure thorough mixing and complex formation.[10]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal close to the stereocenter (e.g., the methine -CH proton or the methyl -CH₃ protons) that shows clear splitting into two distinct peaks corresponding to the two diastereomeric complexes.
-
-
Analysis & Calculation:
-
Carefully integrate the two separated signals.
-
Calculate the % ee directly from the integrals (I) of the major and minor signals: % ee = [(I_major - I_minor) / (I_major + I_minor)] x 100
-
Data Presentation: NMR
| Parameter | (S,R)-Complex Signal | (R,R)-Complex Signal |
| Analyte Signal Monitored | Methine Proton (-CH) | Methine Proton (-CH) |
| Chemical Shift (δ) | 4.15 ppm | 4.21 ppm |
| Integral Value | 0.05 | 9.95 |
| Calculated % ee | \multicolumn{2}{c | }{ 99.00% } |
Experimental Workflow: NMR
Caption: Workflow for chiral NMR analysis using a CSA.
Comparative Summary and Final Recommendation
The choice of analytical method depends heavily on the specific requirements of the laboratory, such as desired throughput, sensitivity, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Physical separation on a CSP | Physical separation on a CSP | Chemical shift non-equivalence |
| Sample Prep | Minimal (dissolve & filter) | Mandatory derivatization | Minimal (dissolve & add CSA) |
| Speed | Moderate (10-20 min/run) | Moderate to Fast (15-25 min/run) | Fast (< 5 min/sample after setup) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (requires mg of sample) |
| Key Advantage | Broad applicability, high precision | Excellent for volatile compounds | Rapid, non-destructive, no separation |
| Potential Issue | Method development can be empirical | Derivatization must be complete | Signal overlap, low sensitivity |
Recommendation
-
For routine quality control and high-precision analysis in a drug development setting, Chiral HPLC is the gold standard. Its robustness, high resolution, and broad applicability make it the most reliable choice.
-
If the analyte is part of a complex mixture containing other volatile components, or if very high sensitivity is required, Chiral GC is an excellent alternative, provided the derivatization protocol is carefully validated.
-
For rapid screening or reaction monitoring where speed is paramount and sample amount is not a limiting factor, Chiral NMR is exceptionally efficient. It provides a quick and direct measure of enantiomeric purity without the need for extensive method development or calibration curves.
References
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(9), 656-681. [Link]
-
Ye, B., & Chen, Y. (2012). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. Chinese Journal of Chemistry, 26(6), 1135-1139. [Link]
-
Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications, 46(18), 3248-3250. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-and 19F-NMR spectroscopic analysis. RSC advances, 12(40), 26035-26042. [Link]
-
Wikipedia contributors. (2023). Chiral derivatizing agent. Wikipedia, The Free Encyclopedia. [Link]
-
Barbera, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13549-13561. [Link]
-
Li, Z., et al. (2015). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 20(8), 14613-14623. [Link]
-
James, T. D., & Bull, S. D. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(12), 2956-2962. [Link]
-
Barbera, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]
-
Garg, M., & Singh, S. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]
-
Li, T., & Row, K. H. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Chinese Chemical Society, 59(1), 103-108. [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
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Comparative Guide: NMR Determination of Enantiomeric Excess via Mosher's Acid Derivatization
Topic: NMR Determination of Enantiomeric Excess (ee) using Mosher's Acid Derivatization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-stakes environment of drug development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is non-negotiable. While chiral High-Performance Liquid Chromatography (HPLC) has long been a staple, Mosher's Acid derivatization offers a distinct, chemically robust alternative that provides structural elucidation capabilities unavailable to chromatography.
This guide objectively compares Mosher's method against its primary alternatives, detailing the mechanistic "Modified Mosher Model," and providing a validated experimental protocol for immediate laboratory application.
Mechanism & Theory: The Modified Mosher Model[1]
The core principle of this method is the conversion of enantiomers (which have identical NMR spectra in achiral environments) into diastereomers (which have distinct physical properties and NMR chemical shifts).[1]
The Reagent: Mosher's Acid (MTPA)
-methoxy--
Trifluoromethyl Group (-CF
): Provides a singlet in F NMR, simplifying integration and eliminating peak overlap common in H NMR. -
Phenyl Group: Acts as a magnetic anisotropy source, creating a shielding cone that shifts nearby protons.
-
Rigid Conformation: The ester linkage adopts a preferred conformation, allowing for predictable shielding effects used to assign absolute configuration.
The Conformational Model
To assign absolute configuration, one must understand the Modified Mosher Model .[2] In the solution state, the MTPA ester adopts a preferred conformation where the carbinyl proton , the ester carbonyl , and the trifluoromethyl group are syn-periplanar .
In this conformation, the phenyl group of the MTPA moiety shields the substituents of the alcohol located on its side of the plane. By comparing the chemical shifts (
Visualization: The Modified Mosher Model
The following diagram illustrates the preferred conformation and the shielding zones used for configuration assignment.
Caption: Logical representation of the Modified Mosher Model. The Phenyl group shields substituents on its side.[3] By comparing (R) and (S) esters, the position of L1 and L2 can be determined.[4][5]
Comparative Analysis: MTPA vs. Alternatives
Choosing the right method depends on sample constraints, required accuracy, and the need for absolute configuration assignment.
Comparison Table
| Feature | Mosher's Acid (MTPA) | Chiral HPLC / GC | Chiral Solvating Agents (CSAs) |
| Primary Principle | Covalent Derivatization (Diastereomers) | Physical Separation (Adsorption) | Non-covalent Complexation |
| Accuracy (ee) | High ( | Very High (< 0.5%) | Moderate ( |
| Absolute Config. | Yes (via Mosher Model) | No (unless standard exists) | Limited (empirical models) |
| Sample Recovery | Destructive (requires hydrolysis) | Non-destructive | Non-destructive |
| Method Dev.[2][6] Time | Low (Standard coupling) | High (Column screening) | Low (Titration) |
| Throughput | Low (Synthesis required) | High (Automated injection) | High (Mix and measure) |
| Key Limitation | Kinetic Resolution risk | Equipment Cost / Column Availability | Peak Broadening / Concentration dependence |
Why Choose Mosher's Acid?
-
Structural Proof: Unlike HPLC, which only gives a retention time, Mosher analysis provides NMR data that proves the structure of the major enantiomer.
-
No Column Screening: If you do not have a library of chiral columns (OD, AD, IA, IB, etc.), Mosher derivatization is a universal solution accessible with standard reagents.
-
Fluorine NMR: The use of
F NMR allows for determination of ee even in complex molecules where the proton spectrum is too crowded.
Experimental Protocol: Synthesis of Mosher Esters
Critical Warning: To ensure accurate ee determination, the derivatization reaction must proceed to 100% conversion . Incomplete reactions can lead to Kinetic Resolution , where one enantiomer reacts faster than the other, skewing the observed ratio in the product.
Reagents
-
Substrate: Chiral Secondary Alcohol (
equiv) -
Reagent:
-(-)-MTPA or -(+)-MTPA ( equiv) -
Coupling Agent: DCC (
-Dicyclohexylcarbodiimide) ( equiv) -
Catalyst: DMAP (
-Dimethylaminopyridine) ( equiv) -
Solvent: Anhydrous CH
Cl (DCM)
Step-by-Step Procedure (DCC Method)
-
Preparation: In a clean, dry 4 mL vial equipped with a stir bar, dissolve the Alcohol (
mg) in anhydrous DCM ( mL). -
Addition: Add
-MTPA (acid) and DMAP . Stir for 5 minutes. -
Activation: Add DCC in one portion. Seal the vial under an inert atmosphere (
or Ar) if possible. -
Reaction: Stir at room temperature for 12–24 hours.
-
QC Check: Monitor by TLC to ensure the starting alcohol is completely consumed.
-
-
Workup:
-
Dilute with Et
O or DCM ( mL). -
Filter through a small pad of Celite to remove the precipitated DCU (urea byproduct).
-
Wash the filtrate with
N HCl ( mL) to remove DMAP, followed by sat. NaHCO and Brine. -
Dry over Na
SO , filter, and concentrate.
-
-
Analysis: Dissolve the crude residue in CDCl
(or C D for better separation) and transfer to an NMR tube.
Note: Repeat the procedure in parallel using
Experimental Workflow Diagram
Caption: Parallel derivatization workflow. Both enantiomers of the reagent are used to create a self-validating dataset.
Data Analysis
Calculating Enantiomeric Excess (ee)
Once the NMR spectrum is obtained, identify the distinct signals for the diastereomers.[1] This is most easily done using the -OMe singlet (
Where
Assigning Absolute Configuration ( Analysis)
To determine the absolute configuration of the original alcohol:
-
Assign the proton signals (
and substituents) for both the -MTPA ester and -MTPA ester. -
Calculate the chemical shift difference (
) for each proton using the convention: (Note: Some sources use R-S; ensure you are consistent with the model used. The Riguera model typically uses ). -
Interpretation:
-
Protons with
(Positive) are on the side of the plane that is shielded in the -ester (and thus deshielded in the -ester). -
Protons with
(Negative) are on the side of the plane that is shielded in the -ester.
-
-
Construct a model placing the protons with positive
on one side and negativengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> on the other.[3] Match this to the Mosher Model diagram to deduce the stereochemistry.[3]
References
-
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and
-methoxy- -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[1] Link -
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][7][8][9] Chemical Reviews, 104(1), 17–118. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7] Nature Protocols, 2, 2451–2458. Link[7]
- Sullivan, G. R., & Dale, J. A. (1986). Determination of Enantiomeric Excess. Journal of Organic Chemistry.
-
BenchChem. (2025). (S)-Mandelic Acid vs. Mosher's Acid: A Comparative Guide. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mosher ester derivatives [sites.science.oregonstate.edu]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 9. mdpi.com [mdpi.com]
Comparative Guide: Chiral Pyridine-Derived Ligands vs. Bipyridine
Executive Summary
In the landscape of modern drug discovery, particularly within the realm of Nickel-catalyzed cross-coupling and photoredox catalysis , the choice between a standard 2,2'-Bipyridine (Bipy) ligand and a Chiral Pyridine Amine/Oxazoline (CPA) ligand is a decision between robust general reactivity and precision stereocontrol .
-
Bipyridine (Bipy): The "workhorse" ligand. It is redox-active ("non-innocent"), stabilizes low-valent metal centers (Ni(0), Ru(I)) via strong
-back-bonding, and promotes high-turnover radical capture. It produces racemic mixtures. -
Chiral Pyridine Amine/Oxazoline (CPA): The "surgeon's" ligand (e.g., Pybox, Pyox). It sacrifices some electronic stabilization and turnover frequency (TOF) to impose a rigid chiral steric environment. It enables enantioconvergent synthesis, converting racemic electrophiles into enantioenriched products.
This guide analyzes the electronic divergence, structural impact, and practical application of these two ligand classes, with a specific focus on C(sp³)–C(sp²) bond formation.
Structural & Electronic Anatomy
The divergent performance of these ligands stems from their electronic interaction with the metal center.
Electronic Profiling
-
Bipyridine (The
-Acid): Both nitrogen atoms are hybridized within an aromatic system. They possess low-lying orbitals that accept electron density from the metal ( ). This stabilizes electron-rich intermediates (e.g., Ni(0), Ni(I)), preventing catalyst decomposition and facilitating radical chain processes. -
Chiral Pyridine Amine (The
-Donor):-
Type A (Pybox/Pyox): Contains one pyridine (
) and one oxazoline ( ). The oxazoline is a weaker -acceptor than pyridine, making the metal center more electron-rich but less stable in low oxidation states. -
Type B (Picolylamine): Contains one pyridine (
) and one amine ( ). The amine lacks -acceptor orbitals entirely. It is a pure -donor, often making the metal too electron-rich for reductive elimination in cross-coupling, though excellent for hydrogenation.
-
Visualization: Orbital Interactions
The following diagram illustrates the critical electronic difference: the "Back-Bonding" capability which dictates catalyst stability.
Figure 1: Electronic comparison showing the lack of stabilizing back-bonding in Amine-type ligands compared to Bipyridine.
Performance Comparison Matrix
The following data summarizes head-to-head performance in Nickel-Catalyzed Negishi Cross-Coupling of secondary alkyl halides (a standard stress test).
| Feature | Bipyridine (e.g., dtbbpy) | Chiral Pyridine Amine (e.g., Pybox) |
| Primary Function | General Cross-Coupling / Photoredox | Asymmetric / Enantioconvergent Coupling |
| Oxidation State Stability | Excellent for Ni(0)/Ni(I) | Moderate (Often requires excess ligand) |
| Stereocontrol | None (Racemic Product) | High (>90% ee typical) |
| Reaction Temperature | Room Temp to 60°C | Low Temp (-20°C to 0°C) required for ee |
| Substrate Scope | Broad (1°, 2°, 3° halides) | Specific (Activated 2° halides preferred) |
| Cost | Low ($) | High ( |
| Key Mechanism | Radical Chain / Redox Shuttle | Radical Rebound / Cage Effect |
Deep Dive Case Study: Asymmetric Negishi Coupling
This section details the specific application where CPAs (specifically Pybox) outperform Bipy: the Enantioconvergent Negishi Coupling of racemic alkyl halides. This reaction is pivotal in synthesizing chiral pharmacophores.
The Mechanistic Divergence
In a Bipy-ligated system, the alkyl radical generated from the halide diffuses freely and recombines with the metal indiscriminately, leading to a racemate. In a Pybox-ligated system, the bulky chiral ligand creates a "chiral cage," forcing the radical to recombine from a specific face.
Figure 2: Mechanistic bifurcation. Pybox facilitates a stereocontrolled radical rebound, whereas Bipy allows free radical diffusion.
Experimental Protocol: Asymmetric Negishi Coupling
Objective: Synthesis of enantioenriched alkyl-arenes from racemic secondary halides. Reference: Based on the methodology of Smith & Fu (JACS 2008) [1].
Reagents:
-
Catalyst:
(10 mol%) -
Ligand:
(e.g., ) (13 mol%) -
Electrophile: Racemic secondary bromide/chloride (1.0 equiv)
-
Nucleophile: Arylzinc reagent (
or ) (1.3 equiv) -
Solvent: DMA/DMI (anhydrous)
Step-by-Step Workflow:
-
Ligand Complexation (Critical):
-
In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with
and the Pybox ligand. -
Note: A slight excess of ligand (1.3:1 ratio to Ni) is crucial. Unlike Bipy, Pybox is hemilabile; excess ligand prevents the formation of catalytically active but achiral "ligand-free" Ni species which would erode enantiomeric excess (ee).
-
-
Solvation:
-
Add anhydrous DMA. Stir at room temperature for 20 minutes until a clear solution (typically orange/brown) forms.
-
-
Temperature Control:
-
Cool the reaction vessel to -20 °C (or 0 °C depending on substrate).
-
Why? Lower temperatures suppress the background racemic pathway and enhance the difference in free energy (
) between the diastereomeric transition states.
-
-
Substrate Addition:
-
Add the racemic alkyl halide.[1]
-
Slowly add the organozinc reagent via syringe pump or dropwise addition.
-
Caution: Rapid addition can lead to homocoupling of the organozinc.
-
-
Workup:
-
Quench with saturated
. Extract with . -
Analyze ee via Chiral HPLC.
-
Strategic Selection Guide
When should you choose a Chiral Pyridine Amine (Pybox/Pyox) over Bipyridine?
-
Choose Bipyridine (Bipy) if:
-
Target: You need rapid SAR (Structure-Activity Relationship) generation where chirality is not yet a priority.
-
Mechanism: You are performing Photoredox catalysis (e.g., MacMillan type) where the ligand must stabilize a long-lived excited state (
) [2]. -
Substrate: The electrophile is tertiary or sterically hindered (Bipy is smaller/flatter).
-
-
Choose Chiral Pyridine Amine (Pybox) if:
-
Target: You are synthesizing a specific enantiomer of a drug candidate from a racemic intermediate (Stereoconvergence).
-
Mechanism: You are utilizing Ni-catalyzed reductive coupling or Negishi coupling of
centers. -
Optimization: You are willing to optimize temperature and solvent to maximize ee, accepting a potential drop in yield compared to Bipy.
-
References
-
Smith, S. W., & Fu, G. C. (2008).[1] Nickel-Catalyzed Asymmetric Cross-Couplings of Racemic Propargylic Halides with Arylzinc Reagents. Journal of the American Chemical Society, 130(38), 12645–12647.
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes.[2][3] Science, 322(5898), 77–80.
-
Zultanski, S. L., & Fu, G. C. (2013). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkyl Nucleophiles.[4] Journal of the American Chemical Society, 135(2), 624–627.
Sources
Optimization of Chiral Resolution for 1-(pyridin-2-yl)propan-1-amine: A Comparative Technical Guide
This guide outlines the technical protocols for separating the (R) and (S) enantiomers of 1-(pyridin-2-yl)propan-1-amine (CAS: 100155-73-5).
As a structural homolog to the widely studied 1-phenylethylamine and 1-(pyridin-2-yl)ethanamine, this compound follows established stereoelectronic behaviors. This guide synthesizes validated protocols from these homologs, adapted specifically for the propyl derivative.
Executive Summary & Strategic Analysis
The resolution of 1-(pyridin-2-yl)propan-1-amine is a critical step in the synthesis of histamine H1 antagonists and chiral pyridine ligands. Unlike its methyl analog, the propyl chain introduces increased lipophilicity and steric bulk, which can alter solubility profiles in diastereomeric salt formation and reaction rates in enzymatic catalysis.
Decision Matrix: Selecting the Right Method
| Feature | Method A: Diastereomeric Crystallization | Method B: Biocatalytic Kinetic Resolution | Method C: Preparative Chiral HPLC |
| Primary Mechanism | Solubility difference of diastereomeric salts | Enantioselective enzymatic acylation | Differential adsorption on chiral stationary phase |
| Scalability | High (kg to ton scale) | Medium-High (g to kg scale) | Low-Medium (mg to g scale) |
| Cost Efficiency | High (Cheap resolving agents) | Moderate (Enzyme cost, but recyclable) | Low (High solvent/column costs) |
| Max Theoretical Yield | 50% (per enantiomer) | 50% (per enantiomer) | 50% (per enantiomer) |
| Enantiomeric Excess (ee) | >99% (requires recrystallization) | >99% (often in single pass) | >99.9% (baseline separation) |
| Best For... | Large-scale manufacturing (GMP) | Lab-scale synthesis & Green Chemistry | Analytical standards & rapid small-scale supply |
Method A: Classical Chemical Resolution (Diastereomeric Crystallization)
The "Gold Standard" for Scale-Up This method relies on the formation of diastereomeric salts using a chiral acid. Based on the structural similarity to 1-phenylethylamine, L-(+)-Tartaric acid is the primary candidate for resolution. The pyridine nitrogen is less basic than the primary amine, ensuring protonation occurs selectively at the chiral center.
Experimental Protocol
-
Target: Isolation of (S)-1-(pyridin-2-yl)propan-1-amine (Theoretical prediction based on homolog behavior).
-
Resolving Agent: L-(+)-Tartaric Acid (0.5 to 1.0 equivalents).
-
Solvent System: Methanol (MeOH) or Ethanol/Water (95:5).
Step-by-Step Workflow:
-
Salt Formation:
-
Dissolve 10.0 g (73.4 mmol) of racemic 1-(pyridin-2-yl)propan-1-amine in 50 mL of hot Methanol .
-
In a separate flask, dissolve 11.0 g (73.4 mmol) of L-(+)-Tartaric acid in 100 mL of hot Methanol .
-
Add the acid solution to the amine solution slowly with stirring at 60°C. A white precipitate may form immediately; if so, add just enough hot MeOH to redissolve (reflux if necessary).
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
-
Critical Control Point: Do not disturb the vessel. Rapid cooling yields amorphous solids with low optical purity.
-
Further cool to 4°C for 12 hours to maximize yield.
-
-
Filtration & Purification:
-
Filter the crystals (Crop 1).
-
Recrystallization: Dissolve Crop 1 in the minimum amount of boiling MeOH. Cool and filter again. Repeat until the melting point and specific rotation are constant.
-
-
Free Base Liberation:
-
Suspend the purified salt in water.
-
Add 20% NaOH solution until pH > 12.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate in vacuo to yield the (S)-enantiomer.
-
-
Recovery of (R)-Enantiomer:
-
Concentrate the mother liquor from the first crystallization.[1]
-
Liberate the free base (enriched in R).
-
Perform a "reverse" resolution using D-(-)-Tartaric acid if high purity (R) is required.
-
Method B: Biocatalytic Kinetic Resolution (Green Chemistry)
High Efficiency & Mild Conditions Lipases, particularly Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435), show excellent enantioselectivity (E > 100) for 1-arylalkylamines. The enzyme typically acylates the (R)-enantiomer, leaving the (S)-amine untouched.
Experimental Protocol
-
Catalyst: Novozym 435 (Immobilized CAL-B).
-
Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate.
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene.
Step-by-Step Workflow:
-
Reaction Setup:
-
Dissolve 1.36 g (10 mmol) of racemic amine in 20 mL of MTBE .
-
Add 2.0 mL (excess) of Ethyl Acetate.
-
Add 100 mg of Novozym 435 beads.
-
-
Incubation:
-
Incubate in an orbital shaker at 30–40°C at 200 rpm.
-
Monitoring: Track conversion via chiral HPLC (see Section 4) or GC. Stop the reaction when conversion reaches 50% (theoretical maximum).
-
-
Work-up (Separation of Amine and Amide):
-
Filter off the enzyme beads (can be washed and reused).
-
Acid Extraction: Add 1M HCl (20 mL) to the filtrate.
-
Organic Layer:[2] Contains the (R)-Acetamide (neutral).
-
Aqueous Layer: Contains the (S)-Amine (protonated).
-
-
-
Product Isolation:
-
(S)-Amine: Basify the aqueous layer (pH > 12) with NaOH, extract with DCM, and evaporate.
-
(R)-Amine: Hydrolyze the (R)-acetamide using 6M HCl (reflux, 4h) to regenerate the (R)-amine.
-
Method C: Chiral HPLC (Analytical & Prep)
Quality Control & Rapid Purification For determining Enantiomeric Excess (ee%) or purifying mg-quantities.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Lux Cellulose-1 .
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min (Analytical).
-
Detection: UV at 254 nm (Pyridine absorption).
-
Selectivity: The pyridine ring interacts via π-π stacking with the carbamate stationary phase, typically providing baseline separation (Resolution Rs > 2.0).
Visualizations & Logic Flow
Figure 1: Resolution Decision Tree & Workflow
This diagram illustrates the logical flow for processing the racemic mixture into pure isomers.
Caption: Comparative workflow for Chemical vs. Enzymatic resolution. Green nodes indicate the primary path to the (S)-enantiomer.
Figure 2: Enzymatic Kinetic Resolution Mechanism
Understanding the molecular mechanism of CAL-B ensures correct troubleshooting.
Caption: Mechanism of Lipase-catalyzed kinetic resolution. The enzyme's chiral pocket sterically favors the (R)-enantiomer for acylation.
References
-
Gotor, V., et al. (1988).[3][4] "Enantioselective acylation of amino alcohols and amines by Candida antarctica lipase." Journal of the Chemical Society, Chemical Communications, 957-958. Link
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. Link
-
Phenomenex Application Guide. "Chiral HPLC Separation of Pyridine Derivatives." Phenomenex Technical Resources. Link
-
U.S. Patent 5,034,534. "Process for the resolution of racemic amines." (Describes tartaric acid resolution of structural analogs). Link
-
ChemScene Data Sheet. "(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride." Link
Sources
Safety Operating Guide
Personal protective equipment for handling (R)-1-(pyridin-2-yl)propan-1-amine
Executive Summary & Risk Logic
Do not treat this compound as a generic organic reagent. (R)-1-(pyridin-2-yl)propan-1-amine (CAS: 1212835-18-5) presents a dual-hazard profile that often catches researchers off guard. It combines the corrosivity of a primary alkyl amine with the transdermal toxicity and solvent properties of a pyridine ring.
-
The Trap: Standard laboratory nitrile gloves provide insufficient protection against pyridine derivatives. Pyridines can permeate standard 4-mil nitrile gloves in <6 minutes , acting as a vehicle to carry the corrosive amine moiety through the skin and into the bloodstream.
-
The Solution: This protocol mandates a "Barrier-in-Depth" approach, specifically targeting the permeation kinetics of pyridine-based amines.
Hazard Identification & Physical Properties
Assumed classification based on functional group analysis (Pyridine + Primary Amine) and structural analogs.
| Property | Description | Critical Safety Implication |
| Physical State | Liquid (likely) or Low-Melting Solid | High potential for splash and vapor generation.[1][2] |
| Corrosivity | High (pH > 11) | Causes severe skin burns and eye damage (GHS Skin Corr.[1] 1B). |
| Toxicity | Systemic (Transdermal) | Pyridine ring facilitates rapid skin absorption; targets CNS, liver, and kidneys. |
| Volatility | Moderate | Vapors are irritating to the respiratory tract; "fishy/amine" odor is a late warning sign. |
| Flammability | Combustible/Flammable | Flash point likely < 60°C. Ground all equipment during transfer. |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is inadequate. Use this upgraded specification.
Hand Protection (The Critical Control Point)
STOP: Do not rely on single-layer disposable nitrile gloves for direct handling.
| Exposure Type | Recommended Material | Thickness | Breakthrough Time | Protocol |
| Incidental Splash | Double-Gloved Nitrile | Outer: 5 milInner: 4 mil | ~5-10 mins | Immediately remove outer glove upon any contact. Inspect inner glove. |
| Prolonged Contact | Laminate / EVOH | Multi-layer (e.g., Silver Shield®) | > 480 mins | Mandatory for spill cleanup or equipment maintenance. |
| Immersion | Butyl Rubber | > 15 mil | > 240 mins | Required if washing glassware or handling bulk volumes (>100mL). |
Eye & Respiratory Protection[1][3][4]
-
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of corrosive liquid tracking around the lens.
-
Face Protection: 8-inch Face Shield required during dispensing, quenching, or waste transfer.
Operational Workflow: Handling & Transfer
This workflow is designed to minimize vapor release and prevent static discharge.[1][3]
Figure 1: Safe handling workflow emphasizing engineering controls before PPE.
Step-by-Step Protocol
-
Preparation:
-
Verify fume hood flow.
-
Place a disposable absorbent pad (pig mat) on the hood surface to capture micro-drips.
-
Static Grounding: If transferring >500 mL, ground the receiving vessel to prevent static ignition of amine vapors.
-
-
Transfer:
-
Use a glass syringe or cannula transfer for liquids to avoid open pouring.
-
Never pour free-hand from a stock bottle.
-
Recap the stock bottle immediately. Amine salts form rapidly upon reaction with atmospheric CO₂, crusting the cap and compromising the seal.
-
-
Quenching (Critical):
-
Caution: Neutralizing amines with acid is highly exothermic.
-
Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or Toluene) before adding acid.
-
Add acid (e.g., 1M HCl) dropwise at 0°C.
-
Emergency Response: Spills & Exposure[3]
Spill Decision Logic
Figure 2: Decision matrix for spill response. Note that large spills require evacuation due to respiratory toxicity.
First Aid (Self-Validating)
-
Skin Contact:
-
Doff: Remove contaminated clothing/gloves immediately.[4]
-
Flush: Rinse skin with water for 15 minutes . Do not use vinegar or neutralizing agents on the skin; the heat of neutralization can worsen the burn.
-
Seek: Medical attention is mandatory due to potential systemic pyridine toxicity.
-
-
Eye Contact:
-
Flush for 15 minutes , holding eyelids open.
-
Transport to ER immediately.
-
Disposal & Waste Management
-
Segregation: Dispose of as Basic Organic Waste .
-
Do not mix with acidic waste streams (e.g., Piranha solution, Nitric acid waste) in the same carboy. This will cause an explosion.
-
-
Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk).
-
Labeling: Clearly mark as "Flammable," "Corrosive," and "Toxic."[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine and derivatives.[5] (Used for hazard extrapolation). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
